Technical Guide: Physicochemical Properties & Applications of Methyl 2-(3-Hydroxypropoxy)acetate
This technical guide provides an in-depth analysis of Methyl 2-(3-hydroxypropoxy)acetate , a critical bifunctional building block used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjug...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of Methyl 2-(3-hydroxypropoxy)acetate , a critical bifunctional building block used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs).
Executive Summary
Methyl 2-(3-hydroxypropoxy)acetate is a heterobifunctional polyethylene glycol (PEG) derivative. It features a primary hydroxyl group and a methyl ester, separated by a propyl-ether spacer. This specific geometry makes it an ideal "linker" unit for connecting E3 ligase ligands to target protein ligands in PROTAC design, offering a precise chain length that modulates physicochemical properties like solubility and cell permeability.
The molecule consists of three distinct functional zones:
Methyl Ester Head: Susceptible to hydrolysis; serves as a latent carboxylic acid or electrophile for amidation.
Ether Backbone: Provides flexibility and water solubility (PEG-mimetic).
Hydroxyl Tail: A primary alcohol available for activation (e.g., tosylation, oxidation) or direct conjugation.
Caption: Functional segmentation of Methyl 2-(3-hydroxypropoxy)acetate highlighting reactive centers.
Physicochemical Properties[4][5][6][7][8][9]
Physical State & Constants
Note: Experimental values for this specific CAS are rare in open literature. Values below represent a synthesis of available data and high-confidence chemically calculated predictions (ACD/Labs, EPISuite).
Property
Value (Experimental/Predicted)
Context/Implication
Physical State
Colorless to pale yellow liquid
Viscous oil at RT.
Boiling Point
~110–120 °C @ 0.5 mmHg
High boiling point due to H-bonding; distillable under high vacuum.
Density
1.12 ± 0.05 g/cm³
Denser than water due to high oxygen content.
Refractive Index ()
~1.445
Typical for aliphatic ether-esters.
Flash Point
>110 °C
Low flammability risk under standard lab conditions.
Solubility & Lipophilicity
Parameter
Value
Interpretation
Water Solubility
Miscible
Highly hydrophilic due to H-bond donor (OH) and acceptors (Ether, Ester).
LogP (Octanol/Water)
-0.65 (Calc.)
Partitioning favors the aqueous phase; excellent for improving drug solubility.
Polar Surface Area (PSA)
55.8 Ų
Good membrane permeability predictor (Rule of 5 compliant).
Solubility Profile
Soluble in: DCM, THF, MeOH, DMSO, EtOAc.
Versatile for organic synthesis.
Spectroscopic Characterization (Validation)
To validate the identity of synthesized or purchased material, compare analytical data against these standard signals.
Proton NMR (
H NMR, 400 MHz, CDCl
)
Shift (, ppm)
Multiplicity
Integration
Assignment
Structural Fragment
4.10
Singlet (s)
2H
O-CH-CO
-Protons to ester
3.76
Singlet (s)
3H
COOCH
Methyl ester
3.72
Triplet (t)
2H
HO-CH-
-Protons to alcohol
3.65
Triplet (t)
2H
-O-CH-CH
Ether methylene
1.86
Quintet (quin)
2H
-CH-CH-CH-
Central methylene
2.50
Broad (br s)
1H
-OH
Hydroxyl (exchangeable)
Mass Spectrometry (ESI-MS)
Molecular Ion [M+H]⁺: 149.17 m/z
Sodium Adduct [M+Na]⁺: 171.15 m/z (Often the dominant peak in ESI due to oxygen chelation).
Synthesis & Preparation Protocol
While typically purchased, the compound can be synthesized via a Williamson ether synthesis. This protocol ensures high mono-alkylation selectivity.
Caption: Synthesis pathway prioritizing mono-alkylation via stoichiometry control.
Step-by-Step Methodology
Setup: Flame-dry a 500 mL round-bottom flask under Nitrogen/Argon.
Deprotonation: Suspend NaH (60% in oil, 1.1 eq) in anhydrous THF at 0°C. Add 1,3-propanediol (5.0 eq) slowly. Note: Excess diol is critical to prevent bis-alkylation.
Alkylation: Stir for 30 min, then add Methyl Bromoacetate (1.0 eq) dropwise over 1 hour.
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
Workup: Quench with saturated NH₄Cl. Extract with EtOAc (x3). Wash organic layer with brine.[1][2]
Purification: Concentrate and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc 1:1 to 0:1). The excess diol remains in the aqueous phase or elutes very late.
Stability, Reactivity & Storage
Stability Profile
Hydrolysis Risk: The methyl ester is sensitive to basic conditions (pH > 9) and strong acids. Hydrolysis yields the free acid: 2-(3-hydroxypropoxy)acetic acid.
Oxidation: The primary alcohol is susceptible to oxidation (e.g., Jones reagent, Dess-Martin) to form the aldehyde or carboxylic acid.
Storage Recommendations
Temperature: Store at -20°C for long-term stability.
Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon).
This molecule serves as a "C3-ether-C2-ester" linker.
Mechanism: The ester is often hydrolyzed to the acid, which is then coupled to an amine on an E3 ligase ligand (e.g., Thalidomide or VHL ligand).
Advantage: The ether oxygen acts as a weak hydrogen bond acceptor, improving the water solubility of the final PROTAC chimera without introducing the metabolic liability of a pure alkyl chain.
Antibody-Drug Conjugates (ADCs)
Used as a spacer to reduce aggregation of hydrophobic payloads. The hydroxyl group allows for the attachment of "trigger" moieties (e.g., valine-citrulline) via carbonate or carbamate linkages.
References
ChemicalBook. 2-(3-Hydroxypropoxy)acetic acid methyl ester Properties & Suppliers. CAS 161504-37-6.[3] Link
Fluorochem. Methyl 2-(3-hydroxypropoxy)acetate Product Data. Catalog No. F794705. Link
Sigma-Aldrich. 1,3-Propanediol and Methyl Bromoacetate Reaction Protocols. (General Ether Synthesis).[4] Link
PubChem. Compound Summary: Methyl 2-(3-hydroxypropoxy)acetate. Link
Royal Society of Chemistry. Optimization of Alkylation with Ethyl Bromoacetate. (Analogous synthesis validation). Link
An In-depth Technical Guide to the Thermodynamic Stability of 2-(3-Hydroxypropoxy)acetic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals Abstract 2-(3-Hydroxypropoxy)acetic acid methyl ester is a bifunctional molecule of interest in various chemical and pharmaceutical applications due to its...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3-Hydroxypropoxy)acetic acid methyl ester is a bifunctional molecule of interest in various chemical and pharmaceutical applications due to its ester, ether, and alcohol moieties. Understanding its thermodynamic stability is paramount for predicting its shelf-life, compatibility with other substances, and behavior under various processing and storage conditions. This guide provides a comprehensive analysis of the potential degradation pathways of this molecule, grounded in the established principles of physical organic chemistry. We will explore the thermodynamics and kinetics of hydrolysis, oxidation, and thermal decomposition, offering both theoretical insights and practical methodologies for empirical assessment.
Introduction: A Molecule of Versatile Functionality
2-(3-Hydroxypropoxy)acetic acid methyl ester possesses a unique combination of functional groups: a methyl ester, a primary alcohol, and an ether linkage. This trifecta of reactivity suggests its potential utility as a versatile building block in organic synthesis, a specialty solvent, or a component in the formulation of more complex molecules, including active pharmaceutical ingredients (APIs). However, these same functional groups represent potential liabilities, each susceptible to specific degradation pathways that can compromise the molecule's integrity. This guide will deconstruct the molecule's structure to predict its stability profile and provide a framework for its empirical evaluation.
Structural Analysis and Inherent Liabilities
The thermodynamic stability of 2-(3-Hydroxypropoxy)acetic acid methyl ester is not a singular value but rather a landscape defined by its reactivity under various conditions. The primary sites of potential degradation are the ester, ether, and alcohol functional groups.
Methyl Ester : The ester group is susceptible to nucleophilic attack, most notably hydrolysis, which would cleave the molecule into methanol and 2-(3-hydroxypropoxy)acetic acid.
Primary Alcohol : The terminal hydroxyl group can undergo oxidation to form an aldehyde and subsequently a carboxylic acid.[1][2][3][4] It can also participate in esterification or etherification reactions.
Ether Linkage : While generally more stable than esters, ether linkages can be cleaved under harsh acidic conditions and are susceptible to auto-oxidation, forming hydroperoxides.
Key Degradation Pathways and Thermodynamic Considerations
The stability of 2-(3-Hydroxypropoxy)acetic acid methyl ester is contingent on the conditions it is exposed to, primarily pH, temperature, and the presence of oxidizing agents.
Hydrolysis of the Methyl Ester
Hydrolysis is arguably the most significant degradation pathway under ambient and physiological conditions. The reaction can be catalyzed by either acid or base.[5][6]
Acid-Catalyzed Hydrolysis : This is a reversible process where the ester is heated with a dilute acid, such as hydrochloric or sulfuric acid.[6] The equilibrium can be shifted towards the products (carboxylic acid and alcohol) by using an excess of water.[6] The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.[5]
Base-Catalyzed Hydrolysis (Saponification) : This process is effectively irreversible because the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol (methanol).[5] The reaction is initiated by the attack of a strong nucleophile, such as a hydroxide ion, on the carbonyl carbon. This is generally a more efficient method for ester hydrolysis than the acid-catalyzed route.[5][6]
The general thermodynamic principle at play is the change in Gibbs free energy (ΔG). For saponification, the formation of the stable carboxylate salt makes the overall ΔG highly negative, driving the reaction to completion.
Fig. 1: Acid- and base-catalyzed hydrolysis pathways.
Oxidation of the Primary Alcohol
The primary alcohol moiety is a reducing group and is susceptible to oxidation. The extent of oxidation depends on the strength of the oxidizing agent used.
Mild Oxidation : With a mild oxidizing agent like pyridinium chlorochromate (PCC), the primary alcohol can be selectively oxidized to the corresponding aldehyde, 2-oxo-2-(3-hydroxypropoxy)acetic acid methyl ester.[4]
Strong Oxidation : Stronger oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid (H2CrO4), will typically oxidize the primary alcohol first to an aldehyde and then further to a carboxylic acid, yielding 2-(2-carboxyethoxy)acetic acid methyl ester.[2][4]
These oxidative pathways are generally thermodynamically favorable but may require an activation energy barrier to be overcome, often with heat or a catalyst.
Fig. 2: Oxidation of the primary alcohol moiety.
Thermal Decomposition
At elevated temperatures, esters can undergo decomposition.[7] While specific data for the target molecule is unavailable, general principles suggest that pyrolysis can lead to the elimination of methanol to form an unsaturated species or fragmentation into smaller molecules like carboxylic acids and ketones.[7] The precise decomposition products would depend on the temperature, pressure, and presence of any catalysts.[7][8] For instance, studies on the thermal decomposition of various esters have shown that at very high temperatures (1248-1638 K), they break down into smaller carboxylic acids, which can further decompose into carbon monoxide and other small molecules.[7]
Methodologies for Stability Assessment
Given the lack of published thermodynamic data for 2-(3-Hydroxypropoxy)acetic acid methyl ester, a combination of experimental and computational approaches is recommended to rigorously define its stability profile.
Experimental Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify potential degradation products and pathways.
Objective: To assess the stability of 2-(3-Hydroxypropoxy)acetic acid methyl ester under various stress conditions.
Methodology:
Preparation : Prepare solutions of the target molecule in appropriate solvents (e.g., water, acetonitrile/water, methanol).
Stress Conditions : Expose the solutions to a range of conditions in separate experiments:
Hydrolytic :
Acidic: 0.1 M HCl at 60°C.
Basic: 0.1 M NaOH at room temperature and 60°C.[9]
Neutral: Water at 60°C.
Oxidative : 3% Hydrogen Peroxide (H₂O₂) at room temperature.
Thermal : Heat the solid compound and a solution at a temperature below its boiling point (e.g., 80°C) for an extended period.
Photolytic : Expose a solution to UV light (e.g., 254 nm) at room temperature.
Time Points : Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
Analysis :
Quench the reaction if necessary (e.g., neutralize acid/base).
Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with a UV detector. A gradient elution may be necessary to separate the parent compound from its degradation products.
Identify and characterize any significant degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Interpretation : Quantify the loss of the parent compound over time and the formation of degradation products to determine the degradation kinetics under each condition.
Computational Chemistry Approach
Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the thermodynamic stability of the molecule and the energetics of its degradation pathways.
Objective: To calculate key thermodynamic properties and reaction energy barriers.
Methodology:
Structure Optimization : Perform a geometry optimization of 2-(3-Hydroxypropoxy)acetic acid methyl ester and its potential degradation products using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
Thermodynamic Properties : Calculate the standard enthalpy of formation (ΔH°f), Gibbs free energy of formation (ΔG°f), and entropy (S°) for the optimized structures.
Reaction Energetics : Model the transition states for the key degradation pathways (e.g., the tetrahedral intermediate in hydrolysis). Calculate the activation energy (Ea) for each pathway.
Analysis : Compare the Gibbs free energies of the reactants and products to determine the spontaneity of each degradation reaction. The calculated activation energies will provide insights into the kinetic stability under different conditions.
Summary and Recommendations
The thermodynamic stability of 2-(3-Hydroxypropoxy)acetic acid methyl ester is intrinsically linked to its multifunctional nature. The data presented below summarizes the primary stability concerns.
Irreversible; highly favorable due to stable carboxylate formation[5][6]
Oxidation
Presence of oxidizing agents
Aldehyde or Carboxylic Acid derivatives
Generally spontaneous but may be kinetically slow without a catalyst
Thermal Decomposition
High temperatures
Alkenes, smaller carboxylic acids, CO, CO₂
Endothermic; requires significant energy input
Recommendations for Storage and Handling:
pH Control : To prevent hydrolysis, the compound should be stored under neutral and anhydrous conditions. Avoid contact with strong acids and bases.
Temperature Control : Store at controlled room temperature or below to minimize thermal decomposition and slow down potential hydrolytic or oxidative reactions.
Inert Atmosphere : For long-term storage, consider packaging under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the alcohol and ether functionalities.
Protection from Light : If found to be photolabile, the compound should be stored in amber vials or other light-blocking containers.
By understanding these inherent liabilities and employing the outlined assessment strategies, researchers and developers can ensure the integrity and successful application of 2-(3-Hydroxypropoxy)acetic acid methyl ester.
References
Lecture 6: Hydrolysis Reactions of Esters and Amides.
A Guide to Safety Assessment for Novel Chemical Entities: An Analysis of 2-(3-Hydroxypropoxy)acetic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals This document serves as an in-depth technical guide for assessing the safety of novel or poorly characterized chemical compounds, using 2-(3-Hydroxypropoxy)...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth technical guide for assessing the safety of novel or poorly characterized chemical compounds, using 2-(3-Hydroxypropoxy)acetic acid methyl ester as a case study. A comprehensive search for a specific Safety Data Sheet (SDS) for this compound did not yield a dedicated document from major chemical suppliers.[1] This is not an uncommon scenario in research and development where novel molecules are synthesized. This guide, therefore, provides a systematic framework for proactive hazard identification and risk mitigation based on structural analogy, functional group analysis, and established chemical safety principles.
The Imperative of Proactive Safety Assessment
In the absence of a formal SDS, it is crucial to treat any uncharacterized substance as potentially hazardous.[2][3] The Occupational Safety and Health Administration (OSHA) mandates that chemical manufacturers and importers evaluate the hazards of chemicals they produce and that employers provide this information to workers.[4][5] When this direct information is not available, as with novel research chemicals, the responsibility falls on the principal investigator and the individual researcher to perform a thorough hazard determination.[6][7] This proactive approach is the cornerstone of a robust laboratory safety culture.
Structural Deconstruction and Hazard Analysis by Analogy
The first step in a predictive hazard analysis is to deconstruct the molecule into its constituent functional groups and compare them to well-characterized structural analogs.
This molecule contains three key functional groups:
A Primary Alcohol (-OH)
An Ether Linkage (-O-)
A Methyl Ester (-COOCH₃)
Diagram: Structural Analysis of the Target Compound
The following diagram illustrates the key functional groups of 2-(3-Hydroxypropoxy)acetic acid methyl ester that inform the hazard analysis.
Caption: Functional group breakdown for hazard extrapolation.
Primary Alcohol Moiety (Analog: 1,3-Propanediol)
The hydroxypropoxy group is analogous to 1,3-Propanediol.
Health Hazards : 1,3-Propanediol exhibits very low oral toxicity.[8] It is generally not considered to be a skin or eye irritant in most studies, although some sources suggest a potential for mild skin irritation upon prolonged contact.[9][10] Allergic reactions, though rare, have been reported.[8]
Extrapolated Risk for Target Molecule : Based on this analog, the primary alcohol group suggests a low acute toxicity profile. However, the potential for skin and eye irritation should not be dismissed, and appropriate personal protective equipment (PPE) should be used.
The ether linkage is a critical feature for safety consideration.
Health Hazards : Ethers like PGME can cause drowsiness or dizziness.[11][12] Inhalation is a primary route of exposure, and high concentrations can lead to central nervous system (CNS) depression.[13] Some ethers may also cause eye irritation.[12]
Physical Hazards : A significant hazard associated with many ethers is the potential for the formation of explosive peroxides upon exposure to air and light, especially after prolonged storage.[14] While PGME itself has a low tendency for this, it is a critical consideration for any novel ether.[14] Additionally, many simple ethers are flammable liquids.[11]
Extrapolated Risk for Target Molecule : The ether linkage introduces two primary concerns: potential CNS effects via inhalation and the possibility of peroxide formation. Work must be conducted in a well-ventilated area, and the material should be stored away from light and air, with dated containers to monitor age.
The methyl ester group influences the compound's reactivity and biological interaction.
Health Hazards : Analogs like Methyl 3-hydroxypropanoate are classified as irritants, causing skin, eye, and respiratory irritation.[15] They can be harmful if swallowed or inhaled.[16] Simple esters like methyl acetate are also known eye irritants.
Physical Hazards : Short-chain esters are often flammable liquids with vapors that can form explosive mixtures with air.[17]
Extrapolated Risk for Target Molecule : The ester functional group strongly suggests that the target molecule should be handled as a skin, eye, and respiratory irritant. The potential for flammability should also be assumed.
Synthesized Hazard Profile and Quantitative Data Summary
By combining the analyses of the functional groups, we can construct a hypothetical hazard profile for 2-(3-Hydroxypropoxy)acetic acid methyl ester.
Methyl 3-hydroxypropanoate is a known skin irritant.[15]
Eye Irritation
Probable (Potentially Severe)
Methyl esters and ethers are frequently classified as eye irritants.[12][15]
Respiratory Irritation
Probable
Methyl 3-hydroxypropanoate may cause respiratory irritation.[15][16]
STOT (Single Exposure)
Possible
Ethers like PGME can cause drowsiness and dizziness (CNS effects).[11][12]
Flammability
Possible
Short-chain ethers and esters are often flammable liquids.[11]
Peroxide Formation
Possible
The ether linkage presents a risk of peroxide formation upon storage.[14]
Mandatory Experimental Protocols for Uncharacterized Chemicals
When working with a chemical of unknown toxicity, a conservative and rigorous approach is required.[2][3] The following protocols should be considered mandatory.
Risk Assessment Workflow
A formal risk assessment must be conducted and documented before any experimental work begins. This process involves identifying hazards, evaluating risks, and implementing control measures.
Diagram: Risk Assessment Workflow for Novel Compounds
Caption: A systematic workflow for assessing and mitigating risks.
Step-by-Step Safe Handling Protocol
Preparation and Training :
Ensure all personnel have read and understood this safety assessment.
Verify training on the proper use of all PPE and engineering controls (e.g., chemical fume hood).[2]
Locate the nearest safety shower, eyewash station, and appropriate fire extinguisher.
Engineering Controls :
All manipulations of the compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[2]
Personal Protective Equipment (PPE) :
Eye Protection : Chemical safety goggles or a face shield are mandatory.[18]
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before each use and change them immediately if contamination is suspected.[19]
Body Protection : A flame-resistant lab coat must be worn and fully fastened. Ensure full leg and foot coverage (no shorts, sandals, or open-toed shoes).
Storage and Disposal :
Storage : Store the compound in a tightly sealed, clearly labeled container.[20] To mitigate the risk of peroxide formation, store in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[14] The container label must include the chemical name, date received/synthesized, and a warning statement such as: "Caution: Substance of Unknown Toxicity. Potential Irritant. Handle with Care."[6]
Disposal : Dispose of waste as hazardous chemical waste in accordance with institutional, local, and national regulations. Do not pour down the drain.[3]
Conclusion and Recommendations
While 2-(3-Hydroxypropoxy)acetic acid methyl ester lacks a specific Safety Data Sheet, a systematic analysis of its structure provides a strong basis for a conservative safety assessment. The evidence from structural analogs points towards a compound that should be handled as a probable skin, eye, and respiratory irritant, with potential for CNS effects upon inhalation and a risk of peroxide formation. Flammability should also be assumed.
For researchers in drug development, where novel chemical entities are synthesized daily, this framework of predictive hazard analysis is an indispensable tool. It fosters a culture of safety that goes beyond mere compliance, enabling scientists to anticipate risks and implement robust controls before an incident occurs. All work with this and any other uncharacterized compound must proceed under the assumption that it is hazardous, employing the hierarchy of controls: elimination (if possible), substitution, engineering controls, administrative controls, and finally, personal protective equipment.
References
News - Safety Overview Of 1,3 propanediol. (n.d.). Springchem.
An In-Depth Technical Guide to the Synthesis of 2-(3-Hydroxypropoxy)acetic Acid Methyl Ester
Introduction: The Significance of 2-(3-Hydroxypropoxy)acetic Acid Methyl Ester 2-(3-Hydroxypropoxy)acetic acid methyl ester is a bifunctional molecule of interest in various chemical and pharmaceutical applications. Its...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 2-(3-Hydroxypropoxy)acetic Acid Methyl Ester
2-(3-Hydroxypropoxy)acetic acid methyl ester is a bifunctional molecule of interest in various chemical and pharmaceutical applications. Its structure, featuring a primary alcohol, an ether linkage, and a methyl ester, makes it a versatile building block for the synthesis of more complex molecules. For instance, the hydroxyl group can be further functionalized, the ester can be hydrolyzed or transesterified, and the ether bond provides metabolic stability in certain contexts. This guide provides a comprehensive overview of the principal synthetic strategies for obtaining this compound, offering insights into the underlying chemical principles and practical experimental guidance for researchers, scientists, and professionals in drug development.
Synthetic Strategies: A Comparative Overview
The synthesis of 2-(3-Hydroxypropoxy)acetic acid methyl ester can be approached through several strategic disconnections. This guide will focus on three primary and logically sound synthetic routes: the Williamson ether synthesis, the ring-opening of oxetane, and the esterification of the corresponding carboxylic acid. Each method presents distinct advantages and challenges in terms of starting material availability, reaction conditions, and potential byproducts.
I. The Williamson Ether Synthesis: A Classic Approach to Ether Formation
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers via an SN2 reaction between an alkoxide and an organohalide.[1][2] For the synthesis of our target molecule, two logical pathways exist.
Route A: Alkylation of 1,3-Propanediol with a Methyl Haloacetate
In this approach, 1,3-propanediol is deprotonated to form an alkoxide, which then acts as a nucleophile to displace a halide from a methyl haloacetate, such as methyl chloroacetate or methyl bromoacetate.
Reaction Mechanism:
Causality Behind Experimental Choices:
The choice of base is critical to selectively deprotonate only one of the hydroxyl groups of 1,3-propanediol to minimize the formation of the diether byproduct. Using one equivalent of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is a common strategy.[3] Alternatively, a phase-transfer catalyst can be employed with an aqueous solution of a less expensive base like sodium hydroxide.[4] The reaction temperature is typically kept moderate to favor the SN2 pathway and prevent potential elimination reactions.
Route B: Alkylation of Methyl Glycolate with a 3-Halo-1-propanol
This alternative Williamson synthesis involves the deprotonation of methyl glycolate to form its corresponding alkoxide, which then reacts with a 3-halo-1-propanol, such as 3-chloro-1-propanol or 3-bromo-1-propanol.
Reaction Mechanism:
Causality Behind Experimental Choices:
Similar to Route A, a strong base is required to deprotonate the alcohol of methyl glycolate. The 3-halo-1-propanol is a primary halide, which is ideal for SN2 reactions, minimizing the risk of elimination side reactions.[2] The synthesis of the starting material, 3-chloro-1-propanol, can be achieved from 1,3-propanediol and hydrochloric acid, often with a catalyst like benzenesulfonic acid.[5][6]
II. Ring-Opening of Oxetane: A Strategy Leveraging Ring Strain
Oxetanes are four-membered cyclic ethers that can undergo ring-opening reactions with nucleophiles due to their inherent ring strain.[7] This property can be exploited for the synthesis of 2-(3-hydroxypropoxy)acetic acid methyl ester.
Route C: Nucleophilic Attack of Methyl Glycolate on Oxetane
In this route, the oxygen of methyl glycolate acts as a nucleophile, attacking one of the methylene carbons of the oxetane ring. This reaction is typically catalyzed by an acid.
Reaction Mechanism:
Causality Behind Experimental Choices:
The ring-opening of oxetanes can be catalyzed by both Brønsted and Lewis acids.[8][9] Lewis acids like Al(C6F5)3 have been shown to be effective in promoting regioselective ring-opening.[10] The choice of catalyst can influence the reaction rate and selectivity. The reaction is typically performed in an inert solvent. Under acidic conditions, the oxetane oxygen is protonated, making the ring more susceptible to nucleophilic attack. The nucleophile, in this case, the hydroxyl group of methyl glycolate, will then attack one of the ring carbons, leading to the ring-opened product.
III. Fischer Esterification: The Final Step from the Carboxylic Acid
If the parent carboxylic acid, 2-(3-hydroxypropoxy)acetic acid, is readily available or can be synthesized, a straightforward Fischer esterification can be employed to obtain the desired methyl ester.[11]
Route D: Acid-Catalyzed Esterification with Methanol
This classic reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[12]
Reaction Mechanism:
Causality Behind Experimental Choices:
The Fischer esterification is an equilibrium-controlled process.[13] To drive the reaction towards the formation of the ester, a large excess of methanol is typically used, which also serves as the solvent.[14] The removal of water as it is formed, for example, by using a Dean-Stark apparatus with a suitable azeotroping solvent like toluene, can also shift the equilibrium to favor the product.[14] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[12]
Comparative Analysis of Synthetic Routes
Route
Starting Materials
Key Reagents
Advantages
Potential Challenges
A: Williamson
1,3-Propanediol, Methyl haloacetate
Strong base (e.g., NaH)
Readily available starting materials.
Potential for di-ether formation, requiring careful control of stoichiometry.
B: Williamson
Methyl glycolate, 3-Halo-1-propanol
Strong base (e.g., NaH)
Good SN2 substrate (primary halide).
3-Halo-1-propanol may need to be synthesized.
C: Oxetane Opening
Oxetane, Methyl glycolate
Acid catalyst (Brønsted or Lewis)
Atom-economical.
Oxetane can be expensive; potential for polymerization or side reactions.
D: Esterification
2-(3-Hydroxypropoxy)acetic acid, Methanol
Strong acid catalyst (e.g., H2SO4)
Straightforward, high-yielding reaction.
Requires the synthesis of the parent carboxylic acid.
Experimental Protocols
Protocol for Williamson Ether Synthesis (Analogous to Route A)
This protocol is adapted from a similar synthesis of 1,3-propanediol methyl ether.[4]
To a stirred solution of 1,3-propanediol (1 equivalent) in a suitable solvent (e.g., THF), add sodium hydride (1 equivalent, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
Cool the resulting alkoxide solution to 0 °C and add methyl chloroacetate (1 equivalent) dropwise.
Stir the reaction mixture at room temperature overnight.
Quench the reaction by the slow addition of water.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 2-(3-hydroxypropoxy)acetic acid methyl ester.
Protocol for Acid-Catalyzed Ring-Opening of Oxetane (General Procedure for Route C)
This is a general procedure based on the principles of acid-catalyzed oxetane ring-opening with alcohols.[8][15]
To a solution of oxetane (1 equivalent) and methyl glycolate (1.5 equivalents) in an anhydrous, inert solvent (e.g., dichloromethane) at 0 °C, add a catalytic amount of a Lewis acid (e.g., Al(C6F5)3, 1 mol%) or a Brønsted acid (e.g., triflic acid, 1 mol%).
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with the same solvent.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the residue by flash column chromatography to yield the desired product.
Protocol for Fischer Esterification (General Procedure for Route D)
This protocol is a standard procedure for the Fischer esterification of a hydroxy acid.[14][16]
To a solution of 2-(3-hydroxypropoxy)acetic acid (1 equivalent) in an excess of methanol (e.g., 10-20 equivalents), add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude methyl ester.
If necessary, purify the product by distillation under reduced pressure or by column chromatography.
Conclusion
The synthesis of 2-(3-hydroxypropoxy)acetic acid methyl ester can be effectively achieved through several established synthetic methodologies. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory equipment at hand. The Williamson ether synthesis offers a reliable and well-understood approach, while the ring-opening of oxetane presents a more atom-economical alternative. For situations where the parent carboxylic acid is accessible, Fischer esterification is a direct and efficient method. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable chemical building block.
References
Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3 - DDD UAB. Available from: [Link]
Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols - RSC Publishing. Available from: [Link]
Oxetane Presentation.pptx - The Dong Group. Available from: [Link]
Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC. Available from: [Link]
CN112500268A - Preparation process of 1, 3-propylene glycol methyl ether - Google Patents.
Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals. Available from: [Link]
Williamson Ether Synthesis reaction - BYJU'S. Available from: [Link]
Williamson Ether Synthesis. Available from: [Link]
Esterification - Chemistry LibreTexts. Available from: [Link]
Oxetane Synthesis via Alcohol C–H Functionalization - ACS Publications. Available from: [Link]
Radical Ring-Opening of Oxetanes Enabled by Co-Catalysis | ChemRxiv. Available from: [Link]
Williamson ether synthesis - Wikipedia. Available from: [Link]
Acetic acid, ethoxy-, and ethyl ester - Organic Syntheses Procedure. Available from: [Link]
Williamson Ether Synthesis - Chemistry Steps. Available from: [Link]
9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. Available from: [Link]
Oxetane Synthesis via Alcohol C–H Functionalization - PMC. Available from: [Link]
Mild Intramolecular Ring Opening of Oxetanes - PubMed. Available from: [Link]
An Exploration of Oxetanes: Synthesis and Relevance - Denmark Group. Available from: [Link]
Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. Available from: [Link]
Fischer–Speier esterification - Wikipedia. Available from: [Link]
What happens when ethanol and methanol react in the presence of acid? - Quora. Available from: [Link]
Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Publishing. Available from: [Link]
Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols | ACS Omega - ACS Publications. Available from: [Link]
Fischer Esterification - Chemistry Steps. Available from: [Link]
Fischer Esterification-Typical Procedures - OperaChem. Available from: [Link]
Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity. Available from: [Link]
Fischer Esterification - Organic Chemistry Portal. Available from: [Link]
Alcohol - Esterification, Chemistry, Reactions - Britannica. Available from: [Link]
Synthetic Methods for the Preparation of 1,3‐Propanediol | Request PDF - ResearchGate. Available from: [Link]
Progress in 1,3-propanediol biosynthesis - PMC. Available from: [Link]
EP0512472A1 - Process for preparation of alpha-alkoxy acetic acids and their salts - Google Patents.
DE19909784A1 - Production of 2-aryl-2-oxo-acetate esters, used as intermediates, comprises reacting arylmethyl halide with carbon monoxide and alcohol and reacting resulting aryl-acetate ester with oxygen - Google Patents.
The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. Available from: [Link]
US4096192A - Process for the preparation of 2-methyl-1,3-propanediol - Google Patents.
(PDF) Review on 3-Chloro-1,2-Propanediol: A Chloropropanol Formed During Food Processing - ResearchGate. Available from: [Link]
CN101412705A - Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound - Google Patents.
Preparation of 3-chloro-1-propanol - PrepChem.com. Available from: [Link]
Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Available from: [Link]
Biotechnological Production of 1,3-Propanediol from Crude Glycerol - BioTechnologia. Available from: [Link]
Progress in Production of 1, 3-propanediol From Selective Hydrogenolysis of Glycerol - Frontiers. Available from: [Link]
CN110668918A - Chemical synthesis method of 3-chloro-1-propanol - Google Patents.
selective chlorination of glycerol to 3-chloro-1,2-propanediol catalyzed by brønsted acidic ionic liquids - SciELO. Available from: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Synthetic Routes for 2-(3-Hydroxypropoxy)acetic acid methyl ester
Executive Summary
This guide details the synthetic pathways for 2-(3-Hydroxypropoxy)acetic acid methyl ester (Methyl (3-hydroxypropoxy)acetate), a critical bifunctional linker used in PROTAC® development, antibody-drug conjugates (ADCs), and PEG-mimetic spacer design.
We present two distinct methodologies:
Route A (Pharma-Grade): A high-fidelity, protected-intermediate strategy ensuring maximum purity and preventing polymerization. Recommended for medicinal chemistry and milligram-to-gram scale synthesis.
Route B (Process-Grade): A direct mono-alkylation strategy utilizing statistical stoichiometry. Recommended for kilogram-scale production where atom economy drives decision-making.
Retrosynthetic Analysis & Strategy
The target molecule contains a primary alcohol and a methyl ester connected by a propyl ether chain. The primary challenge is differentiating the two hydroxyl groups of the 1,3-propanediol precursor to prevent polymerization or formation of the diester (bis-alkylation).
Strategic Logic:
Disconnection: The ether bond is the logical disconnection point.
Precursors: 1,3-Propanediol and a Glycolic acid derivative (Methyl bromoacetate).
Control Element: To avoid oligomerization (A-B-A-B type), one hydroxyl of the diol must be masked (Route A) or the diol must be used in vast excess (Route B).
Figure 1: Retrosynthetic disconnection showing the protected strategy (Route A) to ensure selective mono-functionalization.
Route A: The "Pharma-Grade" Protected Synthesis
Objective: Synthesis of high-purity material (>98%) free of oligomers.
Mechanism: Nucleophilic substitution (
) followed by catalytic hydrogenolysis.
Step 1: Synthesis of Methyl 2-(3-(benzyloxy)propoxy)acetate
This step couples a monoprotected diol with the alkylating agent.
Reagents:
3-(Benzyloxy)propan-1-ol (1.0 equiv) [Commercially available or synthesized from 1,3-propanediol].
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv).
Methyl bromoacetate (1.1 equiv).
Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide).
Protocol:
Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF (0.2 M relative to alcohol) at 0°C (ice bath).
Addition: Add 3-(Benzyloxy)propan-1-ol (1.0 equiv) dropwise over 15 minutes. Evolution of
gas will be observed. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete alkoxide formation.
Alkylation: Cool the mixture back to 0°C. Add Methyl bromoacetate (1.1 equiv) dropwise.
Critical Note: Maintain low temperature during addition to minimize transesterification side reactions.
Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).
Quench: Carefully quench with saturated aqueous
at 0°C.
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.[1] Dry over
, filter, and concentrate in vacuo.
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Step 2: Hydrogenolysis (Deprotection)
Removal of the benzyl group to reveal the primary alcohol without affecting the methyl ester.
Reagents:
Benzyl ether intermediate (from Step 1).
Pd/C (10 wt% loading, 10% w/w relative to substrate).
Solvent: Methanol (MeOH).
Hydrogen gas (
) (Balloon pressure).
Protocol:
Setup: Dissolve the intermediate in MeOH (0.1 M) in a round-bottom flask.
Catalyst Addition: Carefully add Pd/C under an inert atmosphere (Nitrogen).
Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of water or toluene if necessary, or add under strict
flow.
Hydrogenation: Purge the flask with
(balloon) three times. Stir vigorously at RT under atmosphere for 4–16 hours.
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH.
Isolation: Concentrate the filtrate in vacuo.
Result: The product is typically a colorless oil.[2] If pure by NMR, no further purification is required. If necessary, distill under high vacuum.[1][3]
Route B: The "Process-Grade" Direct Alkylation
Objective: Rapid access to material avoiding protecting group chemistry.
Trade-off: Requires removal of excess starting material and careful chromatographic separation of the diester byproduct.
Protocol:
Stoichiometry Control: Dissolve 1,3-Propanediol (5.0 to 10.0 equiv) in anhydrous THF.
Why? High dilution of the electrophile in the diol ensures the probability of a second alkylation on the same molecule is statistically negligible.
Base: Add NaH (1.0 equiv) or KOtBu (1.0 equiv) at 0°C.
Alkylation: Add Methyl bromoacetate (0.8 equiv) dropwise very slowly.
Workup: Quench with water.
Separation Challenge: The excess 1,3-propanediol is highly water-soluble. Perform exhaustive extraction of the aqueous layer with DCM (Dichloromethane). The product (mono-ester) will partition into DCM, while most diol remains in the water.
Purification: Distillation is preferred to separate the product (b.p. approx 110-120°C at high vacuum) from trace diesters (higher b.p.).
Absence of benzyl aromatic peaks (128-135 ppm) confirms deprotection.
Mass Spec (ESI)
or
Calc. MW: 148.16 Da.
Critical Workflow Diagram
Figure 2: Stepwise workflow for the high-fidelity synthesis (Route A).
Safety & Stability
Lactonization Risk: The product contains a hydroxyl group and a methyl ester separated by a chain that could theoretically cyclize to form a 7-membered lactone (1,4-dioxepan-5-one). While 7-membered rings form less readily than 5- or 6-membered rings, avoid acidic conditions or high heat during storage, which catalyze intramolecular transesterification.
Sodium Hydride: Reacts violently with water liberating hydrogen gas. Use in a well-ventilated fume hood.
Methyl Bromoacetate: A potent lachrymator and alkylating agent.[2] Handle with double gloves and eye protection.
References
Bouzide, A., & Sauvé, G. (1997). Highly Selective Silver(I) Oxide Mediated Monoprotection of Symmetrical Diols. Organic Letters . (Methodology for selective diol alkylation).
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for Benzyl ether formation and cleavage).
Li, C., et al. (2019). Synthesis of PEG-like linkers for PROTAC development. Journal of Medicinal Chemistry . (Contextual application of hydroxy-ether-esters).
reaction conditions for hydrolysis of 2-(3-Hydroxypropoxy)acetic acid methyl ester
This Application Note and Protocol guide details the optimized reaction conditions for the hydrolysis of 2-(3-Hydroxypropoxy)acetic acid methyl ester to its corresponding free acid, 2-(3-Hydroxypropoxy)acetic acid . This...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the optimized reaction conditions for the hydrolysis of 2-(3-Hydroxypropoxy)acetic acid methyl ester to its corresponding free acid, 2-(3-Hydroxypropoxy)acetic acid . This transformation is a critical step in the synthesis of hydrophilic linkers used in PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates), where high purity and functional group integrity are paramount.
Introduction & Chemical Strategy
The hydrolysis of 2-(3-Hydroxypropoxy)acetic acid methyl ester presents a unique chemoselective challenge. While the methyl ester is the primary target, the molecule contains a primary alcohol and an ether linkage. The primary alcohol poses a latent risk of intermolecular polymerization (polyesterification) or intramolecular lactonization (forming a 7-membered 1,4-dioxepan-5-one ring) under harsh acidic conditions.
Mechanistic Selection[1]
Base Hydrolysis (Saponification): This is the preferred method. It is irreversible and yields the carboxylate salt, which is electrostatically repelled from the alcohol terminus, preventing self-esterification during the reaction. Lithium Hydroxide (LiOH) is selected over NaOH due to its milder nature and higher solubility in THF/Water mixtures, ensuring a homogeneous phase for the ether-rich substrate.
Enzymatic Hydrolysis: A "green" alternative using Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B) is recommended for scale-up where salt formation or acidification steps must be minimized.
Reaction Mechanism & Pathway Analysis
The following diagram illustrates the base-catalyzed hydrolysis pathway and the potential (but avoided) side-reaction of lactonization.
Experimental Protocols
Protocol A: Standard Chemical Hydrolysis (LiOH)
Best for: Laboratory scale (mg to g), high purity requirements.
Dissolution: In a round-bottom flask, dissolve the methyl ester (1.0 equiv) in THF (0.2 M concentration).
Activation: Add water (1/3 volume of THF) followed by solid LiOH·H₂O (1.5 equiv) in a single portion.
Note: The mixture may become slightly turbid initially but should clarify as the reaction proceeds.
Reaction: Stir vigorously at Room Temperature (23°C) for 2–4 hours.
Monitoring: Check by TLC (Stain: KMnO₄). The ester spot (higher R_f) should disappear, and a baseline spot (carboxylate) should appear.
Workup (Critical):
Evaporate the THF under reduced pressure (rotary evaporator, 30°C bath) to leave an aqueous residue.
Dilute with water (10 mL per mmol substrate).
Wash: Extract the basic aqueous layer once with Ethyl Acetate (EtOAc) to remove any unreacted ester or non-polar impurities. Discard the organic layer.
Acidification: Cool the aqueous layer to 0°C. Dropwise add 1.0 M HCl with stirring until pH reaches 3.0–4.0 .
Warning: Do not acidify below pH 2.0 to minimize the risk of acid-catalyzed lactonization.
Extraction: Exhaustively extract the acidified aqueous layer with EtOAc (3 x 10 mL/mmol).
Drying: Combine organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
Self-Validating Check: The product should be a viscous, colorless oil. If the oil is fluid and smells sweet/ester-like, hydrolysis is incomplete. If it is a solid, check NMR for polymerization.
Application Notes & Protocols: Strategic Functionalization of the Hydroxyl Group in 2-(3-Hydroxypropoxy)acetic acid methyl ester
Abstract: This document provides a comprehensive technical guide for the chemical modification of the primary hydroxyl group in 2-(3-Hydroxypropoxy)acetic acid methyl ester. Intended for researchers, medicinal chemists,...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive technical guide for the chemical modification of the primary hydroxyl group in 2-(3-Hydroxypropoxy)acetic acid methyl ester. Intended for researchers, medicinal chemists, and process development scientists, these application notes detail a range of strategic functionalization pathways, including oxidation, esterification, etherification, and conversion to leaving groups for nucleophilic substitution. Each section elucidates the underlying chemical principles, offers field-proven insights into experimental design, and provides detailed, step-by-step protocols for key transformations.
Introduction: The Strategic Importance of the Hydroxyl Moiety
The molecule 2-(3-Hydroxypropoxy)acetic acid methyl ester is a versatile bifunctional building block. It possesses a primary alcohol and a methyl ester, connected by a flexible ether linkage. The terminal hydroxyl group serves as a critical handle for a wide array of chemical transformations, enabling its incorporation into more complex molecular architectures for applications in drug discovery, materials science, and polymer chemistry.
The strategic functionalization of this hydroxyl group requires careful consideration of reagent choice and reaction conditions to avoid unintended reactions at the methyl ester site, which is sensitive to harsh acidic or basic conditions. This guide focuses on selective and high-yielding transformations that preserve the integrity of the ester functionality.
Oxidation: Accessing Aldehyde and Carboxylic Acid Derivatives
Oxidation of the primary alcohol opens a gateway to carbonyl chemistry, providing access to aldehydes for reductive amination or olefination reactions, and carboxylic acids for amide bond formation. The choice of oxidant is paramount to control the level of oxidation.[1][2]
Selective Oxidation to the Aldehyde
To prevent over-oxidation to the carboxylic acid, a mild, anhydrous oxidizing agent is required.[1][3] Pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP) are reagents of choice for this transformation, known for their high selectivity and compatibility with various functional groups.[4]
Workflow: Oxidation to Aldehyde using Dess-Martin Periodinane (DMP)
Technical Support Center: Stability & Isolation of 2-(3-Hydroxypropoxy)acetic acid methyl ester
Ticket ID: #EST-2024-HPAM Subject: Minimizing Hydrolysis During Aqueous Workup Status: Open Priority: Critical The Mechanic's Corner: Why This Molecule Fails Before attempting the workup, it is critical to understand the...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #EST-2024-HPAM
Subject: Minimizing Hydrolysis During Aqueous Workup
Status: Open
Priority: Critical
The Mechanic's Corner: Why This Molecule Fails
Before attempting the workup, it is critical to understand the specific structural vulnerability of 2-(3-Hydroxypropoxy)acetic acid methyl ester . This is not a standard fatty acid ester; it is an
-alkoxy ester with a terminal hydroxyl group.
The Structural Flaw: Inductive Destabilization
The primary failure mode is accelerated hydrolysis driven by the ether oxygen at the
-position (C-2).
Electron Withdrawal (-I Effect): The oxygen atom at position 2 is highly electronegative. It pulls electron density away from the carbonyl carbon (
) through the sigma bond network.
Increased Electrophilicity: This inductive withdrawal makes the carbonyl carbon significantly more positive (electrophilic) than in a standard alkyl ester (e.g., methyl propionate).
Nucleophilic Attack: Water (or hydroxide ions) can attack this hyper-electrophilic carbonyl much faster than usual. Even mild alkalinity (pH 8-9) can trigger rapid saponification.
Secondary Risk: Solubility-Driven Loss
With a calculated LogP of ~ -0.07 (amphiphilic/hydrophilic), this molecule loves water.
The Trap: In a standard EtOAc/Water extraction, a significant portion of your product will partition into the aqueous phase.
The Consequence: If you try to recover it by doing multiple washes or letting it sit, the prolonged exposure to water—especially if the pH is not perfectly 7—will hydrolyze the ester.
Troubleshooting Guide: Diagnostics & Solutions
Use this table to diagnose issues encountered during previous attempts.
Symptom
Probable Root Cause
Corrective Action
Low Yield (<40%)
Aqueous Partitioning: Product remained in the water layer due to the terminal -OH group and ether oxygen.
Saturate with NaCl: You must salt out the aqueous phase to force the product into the organic layer.
Carboxylic Acid Detected (NMR)
Base Hydrolysis: Workup pH was too high (>8) or exposure time was too long.
Buffer Control: Use Phosphate Buffer (pH 6.5) instead of water or strong base. Keep temperature at .
"Missing" Product
Emulsion Trap: The surfactant-like nature (polar head, ether tail) stabilized an emulsion.
Break Gently: Do not shake vigorously. Use gentle inversion. Add brine immediately.
Transesterification
Thermal degradation: Heating during solvent removal caused the free -OH to attack the ester (oligomerization).
Vacuum Control: Remove solvent at under high vacuum. Do not heat to boil.
Visualization: The Failure Pathways
Diagram 1: Hydrolysis Risk Mechanism
This diagram illustrates how the
-oxygen accelerates the attack of water.
Caption: The inductive effect of the
-oxygen lowers the activation energy for nucleophilic attack, making the ester hypersensitive to aqueous conditions.
Optimized Protocol: The "Golden Path" Workup
This protocol is designed to minimize water contact time and control pH strictly.
Reagents Needed:
Saturated NaCl solution (Brine) - Pre-chilled to
Phosphate Buffer (0.5M, pH 6.5) - Pre-chilled
Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Drying Agent: Sodium Sulfate (
) - Neutral pH
Step-by-Step Workflow
Quench (Temperature Control):
Cool the reaction mixture to
in an ice bath.
Why? Hydrolysis rates drop significantly at lower temperatures (Arrhenius equation).
pH Adjustment (The Critical Buffer):
Do NOT use strong acid or base to neutralize.
Add cold Phosphate Buffer (pH 6.5) .
Target: You want the aqueous phase to be slightly acidic to neutral (pH 6.0–7.0). Avoid pH > 8 at all costs.
Salting Out (Solubility Fix):
Immediately saturate the aqueous phase with solid NaCl or add saturated brine.
Why? The "Salting Out" effect (Hofmeister series) increases the ionic strength of the water, making your organic molecule less soluble in it and forcing it into the organic layer.
Extraction (Speed is Key):
Extract with cold DCM (
volumes).
Technique: Invert the funnel gently 20 times. Do not shake violently to prevent emulsions.
Separate phases immediately. Do not let them sit.
Drying & Concentration:
Dry the combined organic layers over anhydrous
(Sodium Sulfate).
Note: Avoid
(Magnesium Sulfate) if your product is extremely acid-sensitive, as is slightly Lewis acidic. For this methyl ester, is safer.
Filter and concentrate in vacuo at
.
Diagram 2: Workup Decision Tree
Caption: Logic flow for neutralizing the reaction without triggering hydrolysis.
Frequently Asked Questions (FAQ)
Q: Can I use water to wash the organic layer?A:No. Due to the hydroxyl group, your product has high water solubility (LogP ~0). Washing with pure water will strip the product out of the organic layer. Always use saturated brine for washes.
Q: I see an emulsion that won't separate. What do I do?A: This molecule acts as a surfactant.
Add more solid NaCl to the aqueous layer.
Add a small amount of Methanol (1-2%) to the organic layer to break surface tension.
Filter the biphasic mixture through a celite pad if particulate matter is stabilizing the emulsion.
Q: Can I store the crude mixture overnight?A: Only if it is essentially water-free. If you are halfway through the extraction, do not stop . Finish the extraction, dry with
, and remove the solvent. Store the neat oil at -20°C under Argon.
Q: Why not use Magnesium Sulfate (
)?A: is slightly acidic (Lewis acid). While usually safe for simple esters, the combination of the free alcohol and the labile ester in this molecule makes it a risk for catalyzing transesterification or hydrolysis if traces of water remain. is neutral and safer.
References
Inductive Effects in Organic Chemistry
Source: LibreTexts Chemistry. "Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester."
Technical Support Center: Thermal Degradation Analysis of 2-(3-Hydroxypropoxy)acetic acid methyl ester
Prepared by: Gemini, Senior Application Scientist This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the thermal analysis of 2-(3-Hydroxypropoxy)acetic aci...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the thermal analysis of 2-(3-Hydroxypropoxy)acetic acid methyl ester (CAS No. 161504-37-6). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to ensure the integrity and reproducibility of your thermal degradation studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the thermal analysis of 2-(3-Hydroxypropoxy)acetic acid methyl ester.
Q1: What is 2-(3-Hydroxypropoxy)acetic acid methyl ester, and why is its thermal stability important?
A1: 2-(3-Hydroxypropoxy)acetic acid methyl ester is a member of the glycol ether ester family of compounds.[1][2] These molecules are characterized by having both ether and ester functional groups, which gives them unique solvency properties.[3] Understanding its thermal stability is critical for applications where it might be exposed to elevated temperatures, such as in chemical synthesis, as a solvent in formulations, or in the manufacturing of polymers.[1][2] Thermal degradation can lead to the formation of impurities, alter the material's performance, and pose safety risks, making a thorough analysis essential for quality control and process optimization.
Q2: What are the primary analytical techniques for studying the thermal degradation of this compound?
A2: A comprehensive thermal analysis is best achieved by using a combination of complementary techniques.[4][5] The most critical are:
Thermogravimetric Analysis (TGA): To determine the onset temperature of decomposition and quantify mass loss events.[6]
Differential Scanning Calorimetry (DSC): To identify thermal transitions such as melting, boiling, and the enthalpy changes (endothermic or exothermic) associated with decomposition.[7][8]
Coupled Techniques (TGA-MS/FTIR): To identify the chemical nature of the gases evolved during decomposition in real-time. This is crucial for elucidating the degradation mechanism.[9][10]
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS): To separate and identify the full range of degradation products.[4][5]
Q3: What are the expected thermal events for 2-(3-Hydroxypropoxy)acetic acid methyl ester?
A3: As a relatively small molecule with a hydroxyl group, you can expect several thermal events. Initially, a broad endotherm on a DSC scan may indicate boiling if not sealed in a high-pressure crucible. The primary event of interest is thermal decomposition, which will be observed as a significant mass loss in TGA. This decomposition may be endothermic or exothermic, as revealed by DSC. For esters, decomposition often involves the elimination of an acid or alcohol.[11] Given the structure, cleavage at the ester and ether linkages is highly probable.[12]
Q4: How does the experimental atmosphere (e.g., Nitrogen vs. Air) affect the analysis?
A4: The atmosphere is a critical experimental parameter.
Inert Atmosphere (Nitrogen, Argon): Analysis in an inert atmosphere reveals the inherent thermal stability of the molecule. Degradation occurs through pyrolysis, where the molecule breaks down due to thermal energy alone.
Oxidative Atmosphere (Air, Oxygen): In the presence of oxygen, the degradation process will involve thermo-oxidative reactions. These reactions are often initiated at lower temperatures compared to pyrolysis and are typically highly exothermic. For organic molecules like esters, this can generate unwanted byproducts through free-radical chain reactions.[13] Comparing results from both atmospheres provides a comprehensive understanding of the material's stability under different conditions.
Q5: What are the likely decomposition products?
A5: Based on the structure, the primary decomposition pathways likely involve the cleavage of the ester and ether bonds.[11][12] Potential degradation products that could be identified by TGA-MS or Py-GC/MS include:
Methanol (CH₃OH)
Carbon dioxide (CO₂)
Carbon monoxide (CO)
Formaldehyde (CH₂O)
Acetaldehyde (CH₃CHO)
Various smaller organic acids and aldehydes resulting from fragmentation of the propoxy chain.
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation in a question-and-answer format.
Thermogravimetric Analysis (TGA) Troubleshooting
Q1: My TGA curve shows a weight loss step at a low temperature (<150°C). Is this decomposition?
A1: Not necessarily. A mass loss at such a low temperature is often attributable to the volatilization of residual solvents (e.g., from synthesis or purification) or adsorbed moisture.[10]
Causality: The compound itself has a hydroxyl group, making it hygroscopic. Water can be absorbed from the atmosphere and will evaporate during the initial heating phase of the TGA run.
Troubleshooting Steps:
Pre-dry the sample: Dry the sample in a vacuum oven at a mild temperature (e.g., 40-50°C) before analysis to remove moisture and solvent residues.
Run a TGA-MS analysis: A coupled mass spectrometer will identify the mass-to-charge ratio (m/z) of the evolved gas. Water (m/z 18) or common solvents will be easily distinguishable from decomposition fragments.[10]
Perform an Isothermal Hold: Modify your TGA method to include an isothermal hold at a temperature just above the boiling point of the suspected contaminant (e.g., 110°C for water) until the weight stabilizes, then proceed with the temperature ramp.
Q2: The onset temperature of decomposition varies significantly between my experimental runs. Why is this happening?
A2: Inconsistency in the onset temperature is a common issue and can be traced back to several experimental parameters.
Causality: The "onset temperature" is a kinetic measurement, not a thermodynamic constant. It is highly dependent on how efficiently heat is transferred to the sample.
Troubleshooting Steps:
Standardize the Heating Rate: A faster heating rate will shift the entire decomposition curve to a higher temperature, resulting in a later onset. Always use the same heating rate for comparable results (e.g., 10 °C/min is a common standard).[6]
Control Sample Mass: Use a consistent, small sample mass (typically 5-10 mg). A larger mass creates thermal gradients within the sample, causing some parts to heat more slowly than others, which can broaden the decomposition step and shift the onset.
Ensure Consistent Sample Preparation: The physical form of the sample (e.g., a single droplet vs. spread thinly) and its contact with the bottom of the TGA pan affect heat transfer. Aim for a thin, even layer.
Check Pan Type: Use the same type of pan (e.g., aluminum, platinum) for all runs, as their thermal conductivity differs.
Q3: I see multiple, overlapping weight loss steps in my TGA curve. How do I interpret this?
A3: Overlapping steps indicate that multiple decomposition reactions are occurring in a similar temperature range.
Causality: Complex molecules can degrade through parallel or sequential reaction pathways. For this molecule, initial loss of the methyl group or water could be followed by the breakdown of the main carbon chain at a slightly higher temperature.
Troubleshooting Steps:
Analyze the Derivative (DTG) Curve: The first derivative of the TGA curve (DTG) plots the rate of mass loss versus temperature. Overlapping steps will appear as distinct (or at least partially resolved) peaks in the DTG curve, making them easier to identify and quantify.
Reduce the Heating Rate: Slowing the heating rate (e.g., from 10 °C/min to 2 or 5 °C/min) can often improve the resolution between successive thermal events.
Utilize Evolved Gas Analysis (TGA-MS/FTIR): This is the most definitive method. By monitoring the specific gases evolved as a function of temperature, you can assign different chemical events to each part of the mass loss curve.[9]
Q1: I see a broad endothermic peak in my DSC thermogram. Is it melting or decomposition?
A1: Distinguishing between melting and decomposition, especially when they overlap, requires a multi-faceted approach.
Causality: Melting is a reversible phase transition from solid to liquid.[7] Decomposition is an irreversible chemical breakdown. If the molecule decomposes upon melting, the two events can be difficult to separate.
Troubleshooting Steps:
Perform a Heat-Cool-Reheat Cycle: Heat the sample through the endotherm, cool it back down to the starting temperature, and then run a second heating scan.[14] If the peak was due to melting, it should reappear on the second heat (though its shape may change due to recrystallization kinetics). If the peak was from decomposition, it will not reappear.
Correlate with TGA Data: Overlay the DSC thermogram with the TGA curve from an experiment run under identical conditions. If the endotherm occurs at the same temperature as a mass loss event in the TGA, it is highly likely associated with decomposition (an endothermic decomposition or simultaneous boiling/decomposition).[5]
Visual Inspection: If using a DSC with a viewing window, visually inspect the sample during heating. A change from a crystalline solid to a clear liquid indicates melting. Bubbling, charring, or color changes are definitive signs of decomposition.
Q2: My DSC curve shows a sharp exothermic peak. What does this signify?
A2: An exothermic peak indicates a process that releases heat.
Causality: For this type of molecule, a sharp exotherm is almost always indicative of a decomposition reaction.[15] While crystallization is also exothermic, it typically occurs during a cooling cycle. Some materials can undergo "cold crystallization" during heating if they were cooled rapidly into an amorphous state, but decomposition is a more common cause for a strong exotherm at higher temperatures.[8]
Troubleshooting Steps:
Confirm with TGA: A corresponding mass loss in the TGA at the same temperature will confirm that the exotherm is due to decomposition.
Run in an Inert Atmosphere: If you are running the experiment in air, the exotherm could be due to oxidation. Rerunning the sample in a nitrogen atmosphere can help differentiate between thermal decomposition and thermo-oxidative decomposition.
Safety Consideration: A sharp, significant exotherm indicates a rapid release of energy. Use a small sample size and ensure the instrument is properly vented, as this could indicate a runaway reaction.
Section 3: Standard Operating Procedures (SOPs)
These protocols provide a starting point for robust and reproducible thermal analysis.
SOP 1: Thermogravimetric Analysis (TGA) of Thermal Stability
Instrument Calibration: Ensure the TGA's temperature and mass balance are calibrated according to the manufacturer's guidelines using certified reference materials.
Sample Preparation: Place 5-10 mg of the 2-(3-Hydroxypropoxy)acetic acid methyl ester into a clean, tared ceramic or platinum TGA pan. Distribute the liquid sample evenly across the bottom of the pan.
Experimental Parameters:
Purge Gas: High-purity Nitrogen (or Air for oxidative stability).
Gas Flow Rate: 50 mL/min.
Temperature Program:
Equilibrate at 30°C.
Ramp from 30°C to 600°C at a heating rate of 10°C/min.
Data Analysis:
Plot mass (%) versus temperature (°C).
Determine the onset temperature of decomposition (T_onset) using the tangent method.
Calculate the first derivative (DTG) curve to identify the temperatures of maximum decomposition rates (T_peak).
Quantify the mass loss for each distinct step and the final residual mass at 600°C.
TGA Parameter
Recommended Setting
Rationale
Sample Mass
5-10 mg
Minimizes thermal gradients and ensures uniform heating.
Heating Rate
10 °C/min
Standard rate for good balance between resolution and time.
Purge Gas
Nitrogen (N₂)
Provides an inert atmosphere to study pyrolytic decomposition.
Flow Rate
50 mL/min
Ensures efficient removal of evolved gases from the furnace.
Temperature Range
30 °C to 600 °C
Covers potential volatilization and full decomposition range.
SOP 2: Differential Scanning Calorimetry (DSC) for Thermal Transitions
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.
Sample Preparation: Pipette 3-5 mg of the sample into a standard aluminum DSC pan. Crimp a lid onto the pan. For boiling point determination, use a hermetically sealed pan.
Experimental Parameters:
Purge Gas: High-purity Nitrogen.
Gas Flow Rate: 50 mL/min.
Temperature Program:
Equilibrate at 25°C.
Ramp from 25°C to 400°C at a heating rate of 10°C/min.
Data Analysis:
Plot heat flow (mW) versus temperature (°C).
Identify endothermic and exothermic peaks.
Determine onset temperatures, peak maximums, and integrate peak areas to calculate the enthalpy of transitions (ΔH) in J/g.[15]
Section 4: Data Interpretation & Advanced Analysis
Visualizing Degradation and Troubleshooting
The following diagrams provide a conceptual framework for understanding the potential degradation pathways and for navigating the troubleshooting process.
Caption: Hypothetical degradation pathways for the title compound.
Caption: Decision tree for troubleshooting unexpected DSC peaks.
Section 5: References
Grant, C. (n.d.). Measuring Thermal Degradation of a Polyol Ester Lubricant in Liquid Phase. Available at:
DSC and thermal stability investigation of novel poly(ester-ether) glycols and poly(ester-ether-urethanes). (2003). AKJournals. Available at:
Shashoua, Y., Schilling, M., & Learner, T. (2010). Application of chemical and thermal analysis methods for studying cellulose ester plastics. Accounts of Chemical Research, 43(6), 847-855. Available at:
Ali, A., & Grant, C. S. (2006). Measuring Thermal Degradation of a Polyol Ester Lubricant in Liquid Phase. Industrial & Engineering Chemistry Research, 45(15), 5247-5253. Available at: [Link]
Shashoua, Y., Schilling, M., & Learner, T. (2010). Application of Chemical and Thermal Analysis Methods for Studying Cellulose Ester Plastics. CARAA. Available at:
Calati, C., et al. (2018). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. MDPI. Available at:
Schauerte, C. (2022). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. NETZSCH Analyzing & Testing. Available at:
Glycols & Glycol Ethers. (n.d.). Riverbank Group. Available at:
Cibor, E., & Wesolowski, M. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. Available at:
GLYCOL ETHERS. (n.d.). Parchem. Available at:
Glycol Ethers | Manufacturers & Suppliers. (n.d.). Solventis. Available at:
Summary of the results of thermal analysis (DSC) showing melting points.... (n.d.). ResearchGate. Available at:
Rodrigues, V. C., Hirayama, D., & Ancelotti Junior, A. C. (2021). The effects of residual organic solvent on epoxy: modeling of kinetic parameters by DSC and Borchardt-Daniels method. Polímeros: Ciência e Tecnologia, 31(1). Available at:
2-(3-Hydroxypropoxy)acetic acid methyl ester | 161504-37-6. (n.d.). ChemicalBook. Available at:
DSC Analysis of Polymers | Thermal. (n.d.). EAG Laboratories. Available at:
Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. (n.d.). Mettler Toledo. Available at:
Bodmeier, R., & Felton, L. A. (2009). Characterization of moisture-protective polymer coatings using differential scanning calorimetry and dynamic vapor sorption. Journal of Pharmaceutical Sciences, 98(2), 656-666. Available at: [Link]
Gömze, L. A., et al. (2023). Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid. MDPI. Available at:
A Senior Application Scientist's Guide to the 1H NMR Interpretation of 2-(3-Hydroxypropoxy)acetic acid methyl ester
In the landscape of drug development and molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insights into molecular structure. T...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug development and molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insights into molecular structure. This guide offers an in-depth analysis of the proton (¹H) NMR spectrum of 2-(3-hydroxypropoxy)acetic acid methyl ester, a molecule possessing a combination of key functional groups commonly encountered in pharmaceutical compounds.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple peak assignment to provide a comparative analysis, explaining the causal relationships between molecular structure and spectral appearance. By comparing the target molecule with simpler, structurally related compounds, we will build a robust, self-validating framework for spectral interpretation.
The Structural Landscape: Predicting the ¹H NMR Spectrum
The structure of 2-(3-hydroxypropoxy)acetic acid methyl ester (C₆H₁₂O₄) incorporates three key functional groups: an ester, an ether, and a primary alcohol. Each of these groups exerts a distinct electronic influence on the neighboring protons, leading to a characteristic ¹H NMR spectrum.
Based on fundamental NMR principles, we can predict the presence of five distinct proton environments, each giving rise to a unique signal in the spectrum. The expected signals are:
A singlet for the methyl ester protons (CH₃).
A singlet for the methylene protons adjacent to the ester carbonyl and the ether oxygen (OCH₂CO).
A triplet for the methylene protons adjacent to the ether oxygen (OCH₂CH₂).
A triplet for the methylene protons adjacent to the hydroxyl group (CH₂OH).
A quintet for the central methylene protons of the propoxy chain (CH₂CH₂CH₂).
A broad singlet for the hydroxyl proton (OH).
The following sections will delve into the specific chemical shifts, multiplicities, and coupling constants expected for each of these signals, supported by comparative data from simpler molecules.
Deconstructing the Spectrum: A Peak-by-Peak Analysis and Comparative Guide
To fully appreciate the nuances of the ¹H NMR spectrum of our target molecule, we will compare it with the spectra of simpler, commercially available compounds: methyl acetate, methyl glycolate (methyl hydroxyacetate), and diethyl ether. This comparative approach allows for a clear understanding of how each structural component influences the chemical shifts of adjacent protons.
Table 1: Predicted ¹H NMR Data for 2-(3-Hydroxypropoxy)acetic acid methyl ester and Comparative Data for Related Compounds
Methyl Ester Protons (a, ~3.7 ppm, Singlet): The protons of the methyl ester group are deshielded by the adjacent electronegative oxygen atom, resulting in a chemical shift around 3.7 ppm.[2][3] This is consistent with the chemical shift observed for the methyl ester protons in methyl acetate (3.65 ppm).[1] The signal appears as a singlet because there are no adjacent protons to cause splitting.
Methylene Protons Adjacent to Ester and Ether (b, ~4.1 ppm, Singlet): These protons are flanked by two electronegative oxygen atoms (from the ether and the ester groups), leading to significant deshielding and a downfield chemical shift of approximately 4.1 ppm. This is a key diagnostic signal for this particular structural motif. The absence of adjacent protons results in a singlet.
Methylene Protons Adjacent to Ether Oxygen (c, ~3.6 ppm, Triplet): The protons on the carbon adjacent to the ether oxygen are expected to resonate around 3.6 ppm.[4] This is slightly upfield compared to the methylene protons in diethyl ether (~3.5 ppm), which can be attributed to the influence of the nearby hydroxyl group. The signal is split into a triplet by the two neighboring protons of the central methylene group (e), following the n+1 rule (2+1=3).[5] The expected coupling constant (J) is around 6-7 Hz, typical for vicinal coupling in flexible alkyl chains.[6][7]
Methylene Protons Adjacent to Hydroxyl Group (d, ~3.7 ppm, Triplet): Protons on a carbon adjacent to a hydroxyl group typically appear in the range of 3.3-4.0 ppm.[8] The signal will be a triplet due to coupling with the two protons of the central methylene group (e). The coupling constant will be similar to that of signal (c).
Central Methylene Protons (e, ~1.9 ppm, Quintet): These protons are situated between two other methylene groups (c and d). They are coupled to a total of four neighboring protons (two on each side). According to the n+1 rule, this signal will be split into a quintet (4+1=5). Being further away from the electronegative oxygen atoms, these protons are more shielded and appear at a higher field (lower ppm value).
Hydroxyl Proton (f, Variable, Broad Singlet): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.[8][9] It typically appears as a broad singlet because of rapid chemical exchange with other labile protons (like trace water) in the sample, which averages out the coupling to adjacent protons.[10]
The through-bond scalar coupling (J-coupling) provides definitive evidence of the connectivity between different proton environments. The following diagram illustrates the key ³J (three-bond) coupling interactions within the 2-(3-hydroxypropoxy)acetic acid methyl ester molecule.
Caption: J-Coupling network in 2-(3-hydroxypropoxy)acetic acid methyl ester.
Experimental Protocol for ¹H NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible ¹H NMR data, the following experimental protocol is recommended. This protocol is a self-validating system, incorporating standard practices for sample preparation and instrument setup.
Workflow for ¹H NMR Analysis
Caption: Standard workflow for acquiring and processing ¹H NMR data.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh 5-10 mg of 2-(3-hydroxypropoxy)acetic acid methyl ester.
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[10]
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as a reference point for the chemical shifts.[3]
Transfer the solution to a 5 mm NMR tube.
Instrument Setup and Data Acquisition:
Insert the NMR tube into the spectrometer's probe.
Lock the spectrometer on the deuterium signal of the solvent. This compensates for any drift in the magnetic field.
Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
Tune and match the probe to the resonance frequency of the protons to ensure maximum signal-to-noise.
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
Perform phase correction to ensure that all peaks are in the absorptive mode.
Apply baseline correction to obtain a flat baseline.
Integrate the signals to determine the relative number of protons corresponding to each peak.[5]
Perform peak picking to accurately determine the chemical shift of each signal.
Conclusion: A Comprehensive and Validated Interpretation
The ¹H NMR spectrum of 2-(3-hydroxypropoxy)acetic acid methyl ester provides a wealth of structural information that can be confidently interpreted through a systematic, comparative approach. By understanding the influence of the ester, ether, and alcohol functional groups on the chemical shifts and coupling patterns of adjacent protons, and by comparing these with simpler molecular analogues, a robust and self-validated structural assignment can be achieved. The detailed experimental protocol provided ensures the acquisition of high-quality data, which is the foundation of any reliable spectroscopic analysis. This guide serves as a practical resource for researchers and professionals in the field, enabling them to approach the structural elucidation of complex organic molecules with confidence and scientific rigor.
References
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups.
Abraham, R. J., et al. (2004). ¹H chemical shifts in NMR. Part 21-Prediction of the ¹H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(9), 885-895. Available at: [Link]
H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”.
PubMed. (2004). ¹H chemical shifts in NMR. Part 21--prediction of the ¹H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Available at: [Link]
FTIR Spectral Analysis of 2-(3-Hydroxypropoxy)acetic Acid Methyl Ester
A Comparative Analytical Guide for Structural Validation Executive Summary In the synthesis of PROTAC linkers and PEGylated intermediates, 2-(3-Hydroxypropoxy)acetic acid methyl ester serves as a critical bifunctional bu...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Analytical Guide for Structural Validation
Executive Summary
In the synthesis of PROTAC linkers and PEGylated intermediates, 2-(3-Hydroxypropoxy)acetic acid methyl ester serves as a critical bifunctional building block. Its dual functionality—a reactive methyl ester and a primary hydroxyl group separated by a propyl ether spacer—requires precise analytical validation to ensure the integrity of both termini.
While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers superior performance for rapid Quality Control (QC) and real-time reaction monitoring. This guide objectively compares FTIR against alternative analytical methods, detailing its specific efficacy in distinguishing the target ester from common hydrolytic impurities (free acids) and starting materials (diols).
Molecular Characterization Strategy
To validate 2-(3-Hydroxypropoxy)acetic acid methyl ester, the analyst must confirm three distinct chemical moieties. The FTIR spectrum provides a unique "fingerprint" where these functionalities appear in isolated, non-overlapping regions.
Functional Group
Structural Motif
Diagnostic Region (cm⁻¹)
Key Validation Question
Ester Carbonyl
1735 – 1750
Is the ester intact (vs. hydrolyzed acid)?
Ether Linkage
1100 – 1150
Is the ether backbone formed?
Primary Alcohol
3200 – 3550
Is the terminal hydroxyl unoxidized?
Comparative Analysis: FTIR vs. Alternatives
This section evaluates the performance of FTIR against H-NMR and HPLC-MS for the specific analysis of this molecule.
Method Performance Matrix
Feature
FTIR (ATR Mode)
¹H-NMR (300/400 MHz)
HPLC-MS
Primary Utility
Rapid QC, Functional Group ID
Structural Connectivity, Purity %
Trace Impurity Analysis
Sample Prep Time
< 1 minute (Neat)
10–15 mins (Deuterated solvent)
20+ mins (Dilution/Column)
Ester vs. Acid ID
Superior (Distinct shift)
Good (Alpha-proton shift)
Poor (Ionization variance)
Water Sensitivity
Low (with background sub.)
High (HOD peak interference)
Moderate
Cost Per Run
Low
High
High
Structural Differentiation (The "Alternatives")
In a synthesis context, the "alternatives" are the impurities. FTIR is uniquely capable of distinguishing the target molecule from its precursors and degradation products without complex spectral interpretation.
Target vs. Hydrolysis Product (Free Acid):
Target: Sharp Ester C=O at ~1740 cm⁻¹.
Alternative (Acid): Carbonyl shifts to ~1710 cm⁻¹; O-H band becomes extremely broad and jagged (2500–3300 cm⁻¹) due to dimerization.
Alternative (Diol): Complete absence of Carbonyl peak (1700–1800 cm⁻¹ silent region).
Detailed Spectral Interpretation
The following band assignments are derived from first principles of spectroscopy for ether-ester derivatives.
A. The High-Frequency Region (4000 – 2500 cm⁻¹)
3200–3500 cm⁻¹ (O-H Stretch): A broad, medium-intensity band indicating the terminal hydroxyl group. Unlike carboxylic acids, this band does not extend below 3000 cm⁻¹.
2850–2960 cm⁻¹ (C-H Stretch): Sharp peaks corresponding to the methylene (
) groups in the propyl chain and the methyl group of the ester.
B. The Carbonyl Region (1800 – 1600 cm⁻¹)
1735–1745 cm⁻¹ (C=O[3] Stretch): The most diagnostic peak. It must be a sharp, strong singlet.
Warning: A shoulder on the lower wavenumber side (approx. 1710 cm⁻¹) indicates partial hydrolysis to the carboxylic acid.
Warning: A shift to higher wavenumbers (1770+ cm⁻¹) could indicate lactonization if the chain length allowed (though less likely with this specific propyl spacer).
1050–1150 cm⁻¹ (C-O-C Stretch, Ether): Strong, often appearing as a doublet or broad peak due to the overlap of the aliphatic ether and the primary alcohol C-O stretch.
Experimental Protocol: ATR-FTIR
Objective: Obtain a high-quality spectrum of viscous liquid 2-(3-Hydroxypropoxy)acetic acid methyl ester using Attenuated Total Reflectance (ATR).
A Comparative Guide to 2-(3-Hydroxypropoxy)acetic acid methyl ester and PEG-based Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals In the landscape of advanced therapeutics, particularly antibody-drug conjugates (ADCs), the choice of a chemical linker to connect a potent payload to its...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics, particularly antibody-drug conjugates (ADCs), the choice of a chemical linker to connect a potent payload to its delivery vehicle is a critical determinant of success.[][] An ideal linker must ensure the stability of the conjugate in circulation, prevent premature drug release, and facilitate the efficient liberation of the active payload at the target site.[3][4] This guide provides an in-depth comparison of two distinct linker technologies: the short-chain, hydrophilic 2-(3-Hydroxypropoxy)acetic acid methyl ester and the widely utilized polyethylene glycol (PEG)-based linkers.
Introduction to Linker Technology
Linkers are the architectural backbone of ADCs, influencing their stability, solubility, and pharmacokinetic profiles.[][6] They can be broadly categorized as cleavable or non-cleavable.[7][8] Cleavable linkers are designed to release their payload in response to specific triggers within the tumor microenvironment, such as low pH or the presence of certain enzymes.[7][9] Non-cleavable linkers, conversely, release the drug upon degradation of the antibody within the lysosome.[8][] Both 2-(3-Hydroxypropoxy)acetic acid methyl ester and PEG-based linkers can be incorporated into either cleavable or non-cleavable designs, offering versatility to ADC development.
At a Glance: Key Property Comparison
Property
2-(3-Hydroxypropoxy)acetic acid methyl ester
PEG-based Linkers
Structure
Short, discrete ether- and ester-containing molecule
Primarily as a building block for more complex linkers
Widely used in ADCs, PEGylation of proteins, and nanoparticle formulations[14][15]
Delving Deeper: A Head-to-Head Comparison
Chemical Structure and Synthesis
2-(3-Hydroxypropoxy)acetic acid methyl ester is a small molecule with a defined chemical structure (C6H12O4).[16][17] Its synthesis can be achieved through various routes, including the reaction of methyl fluoroacetate and dimethyl oxalate in the presence of a base, followed by a reaction with formaldehyde.[18] This defined structure offers the advantage of homogeneity in the final ADC product.
PEG-based linkers are polymers composed of repeating ethylene oxide units (-CH2-CH2-O-).[14] They are synthesized in various lengths, from short, monodisperse chains to long, polydisperse polymers.[12] This variability allows for fine-tuning of properties such as solubility and hydrodynamic radius.[12] However, polydispersity in longer PEG chains can lead to heterogeneity in the final conjugate.[19]
Visualizing the Structural Difference
Caption: Chemical structures of 2-(3-Hydroxypropoxy)acetic acid methyl ester and a generic PEG-based linker.
Hydrophilicity and its Impact on ADCs
The hydrophilicity of a linker is crucial for mitigating the aggregation often caused by hydrophobic payloads.[20][21]
2-(3-Hydroxypropoxy)acetic acid methyl ester possesses inherent hydrophilicity due to its hydroxyl and ether functionalities. While beneficial, its contribution to the overall solubility of a highly hydrophobic ADC may be limited due to its small size.
PEG-based linkers are renowned for their excellent water solubility, which increases with chain length.[11] The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, creating a protective hydration shell around the payload.[11] This significantly enhances the solubility and stability of the ADC, reducing aggregation and improving its pharmacokinetic profile.[13][22]
Stability and Drug Release
Linker stability is a paramount concern in ADC design.[] Premature cleavage in circulation can lead to off-target toxicity, while insufficient cleavage at the tumor site will diminish efficacy.[3]
The ether and ester bonds within 2-(3-Hydroxypropoxy)acetic acid methyl ester exhibit different stability profiles. Ether bonds are generally stable, while ester bonds can be susceptible to hydrolysis by esterases present in plasma.[23] This inherent lability of the ester bond could be exploited for controlled drug release in specific cleavable linker designs. However, for non-cleavable strategies, the ester may need to be replaced with a more stable linkage.
PEG-based linkers themselves are highly stable. The stability of a PEG-based ADC is primarily determined by the nature of the cleavable or non-cleavable bond used to attach the payload.[] Common cleavable strategies incorporated into PEG linkers include:
Hydrazones: Cleaved in the acidic environment of endosomes and lysosomes.[7]
Disulfides: Cleaved by intracellular reducing agents like glutathione.[13]
Peptides: Cleaved by specific lysosomal proteases such as cathepsin B.[]
Non-cleavable PEG linkers rely on the degradation of the antibody within the lysosome to release the drug-linker complex.[]
Workflow for Evaluating Linker Stability
Caption: Experimental workflow for assessing the in vitro stability of an ADC linker.
Experimental Protocols
General Antibody-Drug Conjugation Protocol
This protocol describes a general method for conjugating a drug-linker to an antibody via reduced interchain disulfide bonds.
Materials:
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
Reducing agent (e.g., TCEP or DTT)
Drug-linker construct with a thiol-reactive group (e.g., maleimide)
Quenching reagent (e.g., N-acetylcysteine)
Purification column (e.g., G25 desalting column)
Procedure:
Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb by incubating with a controlled molar excess of a reducing agent (e.g., 2-5 equivalents of TCEP) at 37°C for 1-2 hours.[24]
Purification of Reduced Antibody: Remove the excess reducing agent by passing the solution through a desalting column equilibrated with a conjugation buffer (e.g., PBS with 1 mM DTPA).[24]
Conjugation: Add the drug-linker construct to the reduced antibody at a slight molar excess (e.g., 1.2-1.5 equivalents per free thiol). Incubate the reaction at 4°C for 1-4 hours or at room temperature for 1 hour.[25]
Quenching: Stop the reaction by adding a quenching reagent, such as N-acetylcysteine, in excess.
Purification of ADC: Purify the resulting ADC from unconjugated drug-linker and other reagents using a desalting column or size-exclusion chromatography.[24]
Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and binding affinity.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the linker in human plasma.
Procedure:
Incubate the ADC in human plasma at 37°C.
At various time points (e.g., 0, 6, 24, 48, 72 hours), take aliquots of the plasma sample.
Precipitate the plasma proteins using a suitable organic solvent (e.g., acetonitrile).
Centrifuge to pellet the proteins and collect the supernatant.
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.[26]
Calculate the percentage of intact ADC remaining over time to determine the plasma half-life of the conjugate.
In Vivo Performance: A Critical Consideration
The ultimate test of a linker's utility is its performance in preclinical and clinical settings.[26][27]
An ADC utilizing a 2-(3-Hydroxypropoxy)acetic acid methyl ester -derived linker would be expected to have a pharmacokinetic profile largely dictated by the antibody, assuming the linker is stable in circulation. Its smaller size may lead to a lower hydrodynamic radius compared to a PEGylated counterpart, potentially resulting in faster clearance.
ADCs with PEG-based linkers often exhibit improved pharmacokinetic profiles.[21] The hydrophilic PEG chain increases the hydrodynamic size of the ADC, which can reduce renal clearance and prolong circulation half-life.[11][13] This extended exposure can lead to greater accumulation of the ADC at the tumor site and enhanced therapeutic efficacy.[15]
Conclusion and Future Perspectives
The choice between 2-(3-Hydroxypropoxy)acetic acid methyl ester and PEG-based linkers is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the ADC being developed.
2-(3-Hydroxypropoxy)acetic acid methyl ester offers the advantages of a small, defined structure, which can contribute to the homogeneity of the final product. It is a valuable building block for constructing more complex linkers where minimal steric hindrance is desired.
PEG-based linkers provide a powerful and versatile platform for ADC development. Their tunable hydrophilicity and ability to improve the pharmacokinetic profile of ADCs make them a popular choice, particularly for hydrophobic payloads.[12][14] The field continues to evolve, with the development of novel PEG architectures, such as branched and multi-arm PEGs, to further optimize ADC properties.[12][21]
Ultimately, the optimal linker design will be a balance of stability, solubility, and efficient payload release, tailored to the specific antibody, payload, and target indication.[6] Careful in vitro and in vivo evaluation is essential to selecting the linker that will maximize the therapeutic index of the ADC.[]
References
Creative Biolabs. (n.d.). What are PEG Linkers? Retrieved from [Link]
Li, W., et al. (2022). Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy. Pharmaceuticals, 15(3), 336. Retrieved from [Link]
ResearchGate. (n.d.). In vivo efficacy of trastuzumab-ADCs with different linker-payload designs. Retrieved from [Link]
Leal, M., et al. (2018). In vivo testing of drug-linker stability. Methods in Molecular Biology, 1640, 241-253. Retrieved from [Link]
Lu, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Immunology, 12, 689482. Retrieved from [Link]
Yamashita, T., et al. (2024). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Bioconjugate Chemistry, 35(3), 441-450. Retrieved from [Link]
Watts, K., et al. (2020). Esters in ADC linkers: Optimization of stability and lysosomal cleavage. Binghamton University. Retrieved from [Link]
D'Souza, C., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 527-537. Retrieved from [Link]
Lambert, J. M. (Ed.). (2020).
Wirsik, N. M., et al. (2021). An Efficient Conjugation Approach for Coupling Drugs to Native Antibodies via the PtII Linker Lx for Improved Manufacturability of Antibody–Drug Conjugates. Angewandte Chemie International Edition, 60(6), 3008-3014. Retrieved from [Link]
St. Amant, A. H., et al. (2020). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J, 22(4), 85. Retrieved from [Link]
D'Souza, C., et al. (2025, September 30). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Retrieved from [Link]
ADC Review. (2019, March 22). What are PEG Linkers? Retrieved from [Link]
ResearchGate. (n.d.). Linker Design for Antibody–Drug Conjugates. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Acetic acid, hydroxy-, methyl ester (CAS 96-35-5). Retrieved from [Link]
Google Patents. (n.d.). CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.
Cheméo. (n.d.). 3-hydroxy-2-methyl-propionate (CAS 72657-23-9) - Chemical & Physical Properties. Retrieved from [Link]
PubChem. (n.d.). Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester. Retrieved from [Link]
Google Patents. (n.d.). Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid.
Wang, Y., et al. (2023). Engineering 3-Hydroxypropionic Acid Production from Glucose in Yarrowia lipolytica through Malonyl-CoA Pathway. International Journal of Molecular Sciences, 24(10), 8758. Retrieved from [Link]
difference between 2-(3-Hydroxypropoxy)acetic acid methyl ester and ethyl ester analogs
An In-Depth Comparative Analysis of 2-(3-Hydroxypropoxy)acetic Acid Methyl and Ethyl Ester Analogs In the landscape of chemical synthesis and drug development, the choice between ester analogs can profoundly impact a mol...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Analysis of 2-(3-Hydroxypropoxy)acetic Acid Methyl and Ethyl Ester Analogs
In the landscape of chemical synthesis and drug development, the choice between ester analogs can profoundly impact a molecule's physicochemical properties, reactivity, and metabolic fate. This guide provides a detailed comparison of 2-(3-Hydroxypropoxy)acetic acid methyl ester and its ethyl ester analog. While direct comparative studies on these specific molecules are not extensively documented in peer-reviewed literature, this analysis synthesizes fundamental principles of organic chemistry and pharmacology to provide a predictive and experimentally grounded guide for researchers.
We will explore the structural nuances between these two compounds, predict their differential properties, and provide robust, validated protocols for their empirical comparison in a laboratory setting.
Structural and Physicochemical Comparison
The core difference between the two molecules is the ester group: a methyl (-OCH₃) versus an ethyl (-OCH₂CH₃). This seemingly minor variation—the addition of a single methylene (-CH₂) group—has cascading effects on several key parameters.
Figure 1: Structural relationship of the methyl and ethyl ester analogs.
Key Physicochemical Differences
The primary structural divergence dictates the following predicted property differences:
Property
Methyl Ester Analog
Ethyl Ester Analog
Rationale & Impact
Molecular Weight
148.16 g/mol
162.18 g/mol
The ethyl ester is heavier due to the additional -CH₂- group.
Lipophilicity (LogP)
Lower (Predicted)
Higher (Predicted)
The added nonpolar ethyl group increases affinity for nonpolar environments. This can enhance membrane permeability and solubility in organic solvents but decrease aqueous solubility.[1][2]
Boiling Point
Lower
Higher
Increased molecular weight and van der Waals forces in the ethyl analog lead to a higher boiling point.[3]
Aqueous Solubility
Higher (Predicted)
Lower (Predicted)
The increased hydrocarbon character of the ethyl group reduces its compatibility with water.[2]
Steric Hindrance
Lower
Higher
The ethyl group is bulkier than the methyl group, which can sterically hinder the approach of reactants to the carbonyl carbon.[4][5]
Comparative Reactivity and Stability
For researchers and drug developers, the stability of an ester bond is a critical performance metric. This is primarily governed by its susceptibility to hydrolysis under chemical or enzymatic conditions.
Chemical Hydrolysis (Acidic & Basic)
Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol.[6]
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium-driven process. The reaction is initiated by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.
Base-Catalyzed Saponification: This is an irreversible reaction where a hydroxide ion directly attacks the carbonyl carbon.
Prediction: The methyl ester is expected to hydrolyze faster than the ethyl ester under both acidic and basic conditions.[7]
Causality:
Steric Effects: The smaller methyl group presents less steric hindrance around the carbonyl carbon, allowing easier access for the nucleophile (water or OH⁻).[4]
Electronic Effects: The ethyl group has a slightly stronger positive inductive effect (+I) than the methyl group. It donates electron density to the carbonyl carbon more effectively, making it marginally less electrophilic and thus less reactive toward nucleophiles.
Figure 2: Factors influencing the rate of ester hydrolysis.
Enzymatic Hydrolysis (Metabolic Stability)
In a biological context, esters are primarily metabolized by carboxylesterase (CES) enzymes found in the liver, intestines, and plasma.[8] This is a crucial consideration in drug design, where an ester might be used as a prodrug to improve bioavailability.
Prediction: The ethyl ester is likely to exhibit greater metabolic stability (slower hydrolysis) compared to the methyl ester.
Causality & Field Insights:
While enzymatic reactions are complex, the same principles of sterics and electronics often apply. The active sites of esterases are sensitive to the size and shape of the substrate. The bulkier ethyl group may fit less optimally into the active site of some esterases compared to the methyl group, leading to a slower rate of cleavage.[8] This can be advantageous, potentially prolonging the half-life of a prodrug. Conversely, if rapid conversion to the active acid is required, the methyl ester would be the superior choice.
Experimental Protocols for Empirical Comparison
To validate these theoretical predictions, the following experimental workflows are recommended. These protocols are designed as self-validating systems to ensure data integrity.
Protocol 1: Comparative Chemical Hydrolysis Rate by HPLC
This experiment quantifies the rate of disappearance of the parent ester under basic conditions.
Objective: To determine the pseudo-first-order rate constant (k_obs) for the hydrolysis of each ester.
Methodology:
Stock Solution Preparation: Prepare 10 mM stock solutions of both the methyl and ethyl ester analogs in acetonitrile.
Reaction Buffer: Prepare a 0.1 M sodium hydroxide (NaOH) solution in a 1:1 water:acetonitrile mixture. This ensures the esters remain soluble during the reaction.
Reaction Initiation:
Equilibrate the reaction buffer to a constant temperature (e.g., 25°C) in a water bath.
To initiate the reaction, add 10 µL of the 10 mM ester stock solution to 990 µL of the pre-warmed reaction buffer (final ester concentration: 100 µM). Vortex immediately.
Start a stopwatch at the moment of addition.
Time-Point Quenching:
At designated time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.
Immediately quench the reaction by adding the aliquot to 100 µL of a 0.2 M hydrochloric acid (HCl) solution to neutralize the NaOH.
HPLC Analysis:
Analyze each quenched time-point sample by reverse-phase HPLC.
Use a C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the parent ester from the hydrolyzed acid product.
Monitor the disappearance of the parent ester peak area at an appropriate UV wavelength.
Data Analysis:
Plot the natural logarithm of the ester peak area (ln[Area]) versus time.
The slope of the resulting linear plot will be equal to -k_obs.
Compare the k_obs values for the methyl and ethyl esters. A larger k_obs indicates a faster hydrolysis rate.
Figure 3: Workflow for determining ester hydrolysis rate via HPLC.
Protocol 2: Determination of Octanol-Water Partition Coefficient (LogP)
This experiment measures the lipophilicity of each compound.
Objective: To experimentally determine the LogP value for each ester using the shake-flask method.
Methodology:
System Preparation: Use 1-octanol pre-saturated with water and water pre-saturated with 1-octanol to form the two phases. This ensures thermodynamic equilibrium.
Sample Preparation: Prepare a solution of the ester (e.g., 1 mg/mL) in the water-saturated octanol.
Partitioning:
In a separatory funnel, combine 10 mL of the ester-octanol solution with 10 mL of the octanol-saturated water.
Shake vigorously for 5 minutes to allow for partitioning of the ester between the two phases.
Allow the layers to separate completely (this may take 30 minutes or longer).
Phase Analysis:
Carefully collect a sample from both the upper octanol layer and the lower aqueous layer.
Determine the concentration of the ester in each phase using a validated analytical method (e.g., HPLC-UV or LC-MS). A calibration curve in each phase is required for accurate quantification.
Calculation:
Calculate the partition coefficient, P, using the formula:
P = [Concentration in Octanol] / [Concentration in Water]
The LogP value is the base-10 logarithm of P:
LogP = log₁₀(P)
Compare the LogP values. The ethyl ester is expected to have a higher LogP than the methyl ester.
Conclusion and Recommendations
The choice between 2-(3-Hydroxypropoxy)acetic acid methyl ester and its ethyl ester analog is not trivial and should be guided by the specific application.
Choose the Methyl Ester for:
Applications requiring faster chemical or enzymatic hydrolysis .
Situations where higher aqueous solubility is beneficial.
Use as a prodrug moiety where rapid conversion to the parent acid is desired.
Choose the Ethyl Ester for:
Applications demanding greater stability against hydrolysis.
Situations where increased lipophilicity is needed to improve solubility in nonpolar media or enhance passive diffusion across biological membranes.
Use as a prodrug moiety where a slower, more sustained release of the parent acid is advantageous.
This guide provides a predictive framework based on established chemical principles. It is imperative for researchers to empirically validate these properties using the outlined protocols to make a fully informed decision for their specific experimental context.
References
van de Waterbeemd, H., & Gifford, E. (2003). Lipophilicity in PK design: methyl, ethyl, futile. Journal of Computer-Aided Molecular Design, 17(8), 521-533. [Link]
Fujioka, A., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. [Link]
Clark, J. (2021). Hydrolysing Esters. Chemguide. [Link]
LibreTexts Chemistry. (2022). Physical Properties of Esters. [Link]
Navigating the Chromatographic Separation of 2-(3-Hydroxypropoxy)acetic acid methyl ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of a Polar Ester 2-(3-Hydroxypropoxy)acetic acid methyl ester is a molecule of interest in various research and devel...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of a Polar Ester
2-(3-Hydroxypropoxy)acetic acid methyl ester is a molecule of interest in various research and development sectors. Its structure, featuring a hydrophilic hydroxypropoxy group and a more hydrophobic methyl ester moiety, presents a unique challenge for chromatographic separation. The presence of both polar and non-polar characteristics necessitates a carefully considered analytical approach to achieve optimal retention, resolution, and detection. This guide provides an in-depth comparison of potential chromatographic strategies, offering experimental insights to guide method development for this and structurally related compounds.
The polarity of a compound is a critical factor in chromatography, dictating its interaction with the stationary and mobile phases[1]. For 2-(3-Hydroxypropoxy)acetic acid methyl ester, the hydroxyl group imparts significant polarity, potentially leading to poor retention on traditional reversed-phase columns. Therefore, a multi-faceted approach considering different chromatographic modes is essential.
Comparative Analysis of Chromatographic Strategies
The selection of an appropriate chromatographic technique is paramount for the successful analysis of 2-(3-Hydroxypropoxy)acetic acid methyl ester. This section compares three primary strategies: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Gas Chromatography (GC) following derivatization.
RP-HPLC is a widely used technique for the separation of a broad range of compounds[1]. However, its effectiveness for highly polar analytes can be limited.
Principle: In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase[1].
Expected Performance for 2-(3-Hydroxypropoxy)acetic acid methyl ester: Due to its polar hydroxyl group, this ester is expected to have weak retention on a standard C18 column with typical mobile phases like methanol/water or acetonitrile/water. It will likely elute early in the chromatogram, potentially near the void volume, making accurate quantification challenging.
Strategies for Improvement:
Column Selection: Employing a C18 column with high aqueous stability or a polar-embedded stationary phase can enhance retention of polar compounds.
Mobile Phase Modification: Using highly aqueous mobile phases (e.g., >95% water) can increase retention. However, this can lead to phase collapse on some traditional C18 columns. The use of additives like formic or acetic acid can help to suppress the ionization of any residual carboxylic acid impurity and improve peak shape[2][3].
HILIC is an increasingly popular alternative for the separation of polar compounds that are poorly retained in reversed-phase mode[4].
Principle: HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded phases with diol, amide, or amino functionalities) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (usually water). A stagnant, water-enriched layer is formed on the surface of the stationary phase, and analyte partitioning between this layer and the bulk mobile phase is the primary retention mechanism.
Expected Performance for 2-(3-Hydroxypropoxy)acetic acid methyl ester: The polar nature of the target analyte makes it an ideal candidate for HILIC. Stronger retention is anticipated compared to RP-HPLC, leading to better separation from other components in a sample matrix. The elution order in HILIC is generally opposite to that in RP-HPLC, with more polar compounds being more strongly retained.
Advantages: Enhanced retention of polar analytes, compatibility with mass spectrometry (MS) due to the high organic content of the mobile phase, and a different selectivity compared to RP-HPLC.
Gas Chromatography (GC) with Derivatization
Direct analysis of 2-(3-Hydroxypropoxy)acetic acid methyl ester by GC can be problematic due to its polarity and relatively low volatility.
Principle: GC separates compounds based on their boiling points and interactions with the stationary phase in a gaseous mobile phase[5].
Challenges for Direct Analysis: The polar hydroxyl group can lead to peak tailing and poor chromatographic performance due to interactions with active sites in the GC system.
Solution: Derivatization: To overcome these issues, a derivatization step is often necessary. The hydroxyl group can be converted to a less polar, more volatile functional group, such as a silyl ether (e.g., by reacting with BSTFA or TMCS). This process of esterification is a common sample preparation technique for GC analysis[5][6].
Expected Performance after Derivatization: The derivatized analyte will be more volatile and less polar, making it amenable to GC analysis. Separation can be achieved on a mid-polar or even a non-polar capillary column[7]. Retention time will be dependent on the specific derivative and the GC conditions.
Data Presentation: A Comparative Overview
The following table summarizes the anticipated performance and key considerations for each chromatographic technique.
Technique
Principle of Separation
Anticipated Retention of 2-(3-Hydroxypropoxy)acetic acid methyl ester
Advantages
Disadvantages
RP-HPLC
Partitioning between a polar mobile phase and a non-polar stationary phase[1].
Weak
Ubiquitous instrumentation; wide variety of available columns.
Poor retention for polar compounds; potential for early elution.
HILIC
Partitioning between a semi-aqueous layer on a polar stationary phase and a high-organic mobile phase.
Strong
Excellent for polar compounds; MS-friendly mobile phases.
Can have longer equilibration times; potential for matrix effects.
GC with Derivatization
Partitioning between a gaseous mobile phase and a liquid stationary phase based on volatility[5].
Moderate to Strong (after derivatization)
High resolution and sensitivity; well-established methods for similar compounds[5].
Requires an additional sample preparation step (derivatization); not suitable for non-volatile or thermally labile compounds.
Experimental Protocols
The following are detailed, step-by-step methodologies for the proposed analytical approaches.
Protocol 1: RP-HPLC Analysis
Column: C18, 2.1 x 100 mm, 2.7 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 50% B over 10 minutes.
Flow Rate: 0.3 mL/min.
Column Temperature: 30 °C.
Injection Volume: 2 µL.
Detection: UV at 210 nm or Mass Spectrometry (ESI+).
Protocol 2: HILIC Analysis
Column: Amide or Silica, 2.1 x 100 mm, 3 µm particle size.
Mobile Phase A: 95% Acetonitrile, 5% Water, 10 mM Ammonium Formate.
Mobile Phase B: 50% Acetonitrile, 50% Water, 10 mM Ammonium Formate.
Gradient: 100% A to 50% A over 10 minutes.
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Injection Volume: 2 µL.
Detection: Mass Spectrometry (ESI+).
Protocol 3: GC-MS Analysis with Derivatization
Derivatization:
a. Evaporate 100 µL of the sample to dryness under a stream of nitrogen.
b. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
c. Heat at 70 °C for 30 minutes.
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow of 1 mL/min.
Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 250 °C at 10 °C/min, hold for 5 minutes.
Injection: 1 µL, splitless.
Injector Temperature: 250 °C.
MS Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Detection: Mass Spectrometry (Electron Ionization).
Visualization of Analytical Workflows
The following diagrams illustrate the experimental workflows for each proposed chromatographic method.
Caption: Workflow for RP-HPLC analysis.
Caption: Workflow for HILIC analysis.
Caption: Workflow for GC-MS analysis with derivatization.
Conclusion and Recommendations
For the routine analysis of 2-(3-Hydroxypropoxy)acetic acid methyl ester, HILIC stands out as the most promising technique due to its inherent suitability for polar compounds. It is expected to provide superior retention and resolution compared to RP-HPLC. For laboratories equipped with GC-MS and dealing with complex matrices where high selectivity is required, GC with derivatization is a robust alternative. While RP-HPLC is a viable option, it may require significant method development to achieve adequate retention. The choice of the final method will depend on the specific application, available instrumentation, and the complexity of the sample matrix.
References
U.S. Department of Health and Human Services. (n.d.). Toxicological Profile for Propylene Glycol. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
Dziomba, S., Gladysz, M., & Podgórski, A. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5128. [Link]
SIELC Technologies. (n.d.). Separation of Acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
Molnár-Perl, I., & Horváth, V. (1996). Gas chromatographic separation of fatty acid methyl esters on weakly polar capillary columns.
Waters Corporation. (2023, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
Columbia University. (n.d.). Column Chromatography. Department of Chemistry. Retrieved from [Link]
SIELC Technologies. (2018, February 16). Acetic acid, hydroxy-, methyl ester. Retrieved from [Link]
Reddit. (2022, January 28). Chromatography to separate polar molecules? r/OrganicChemistry. Retrieved from [Link]
Waters Corporation. (n.d.). Solvents and Caveats for LC-MS. Retrieved from [Link]
Xie, Y., Yang, M., & Li, Y. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Journal of Analytical Methods in Chemistry, 2020, 8864938. [Link]
A Researcher's Guide to Safe Handling: Personal Protective Equipment for 2-(3-Hydroxypropoxy)acetic acid methyl ester
As Senior Application Scientist, this guide provides a comprehensive operational framework for the safe handling of 2-(3-Hydroxypropoxy)acetic acid methyl ester (CAS No. 161504-37-6).
Author: BenchChem Technical Support Team. Date: February 2026
As Senior Application Scientist, this guide provides a comprehensive operational framework for the safe handling of 2-(3-Hydroxypropoxy)acetic acid methyl ester (CAS No. 161504-37-6). The following protocols are synthesized from established safety principles and data on structurally analogous chemical compounds. Given that specific toxicological data for this exact ester is not widely published, a conservative approach based on the precautionary principle is paramount. This guide is designed to empower you, the researcher, to build a self-validating system of safety for every experiment.
Understanding the Hazard Profile: An Evidence-Based Approach
Eye Irritation: Esters as a class are frequently cited as causing serious eye irritation.[1][2][3] Contact can lead to significant damage, making eye protection a non-negotiable baseline.
Skin Contact: Repeated or prolonged contact with similar esters may cause skin irritation, dryness, or cracking. Some related compounds have also been shown to cause skin sensitization.[4][5]
Inhalation: While the vapor pressure may be low, vapors or aerosols generated during heating, agitation, or spraying can irritate the respiratory tract.[6][7] It is prudent to handle this compound in a well-ventilated area, with a chemical fume hood being the preferred engineering control.[6][8]
Flammability: Many simple methyl esters are flammable liquids.[1][3] Therefore, it is essential to keep the compound away from heat, sparks, and open flames.[1][6]
Core of the Protocol: Personal Protective Equipment (PPE)
The selection of PPE is not a checklist but a dynamic risk assessment based on the procedure's scale and potential for exposure. The following recommendations establish a minimum standard for laboratory use.
Eye and Face Protection
At a minimum, chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 must be worn.[1][2] For procedures with a higher risk of splashing (e.g., transfers of volumes >100 mL, reactions under pressure), a full-face shield should be worn in addition to safety goggles.
Skin and Body Protection
Protective Clothing: A standard laboratory coat is required. For larger scale operations, chemical-resistant aprons or coveralls should be considered.[9]
Gloves: The selection of an appropriate glove material is critical. Since specific breakthrough time data for 2-(3-Hydroxypropoxy)acetic acid methyl ester is unavailable, we must rely on data for similar solvents. Recommendations are based on resistance to chemical breakthrough under continuous contact.[10] Always inspect gloves before use and remove them with care to avoid skin contamination .[11]
Glove Material
Resistance to Related Esters (e.g., Acetic Acid, Ethyl Acetate)
Recommendation Level
Butyl Rubber
Very Good (> 8 hours)
Recommended
Silver Shield®
Very Good (> 8 hours)
Recommended
Neoprene
Fair to Poor (1-4 hours or less)
Use with caution for incidental contact only
Nitrile
Poor (< 1 hour)
Not Recommended for immersion or prolonged contact
Natural Rubber/Latex
Poor (< 1 hour)
Not Recommended
Table based on data from Forsberg, K and Mansdorf, SZ, 2007.[10]
Respiratory Protection
The primary method for controlling inhalation exposure is the use of engineering controls.
Engineering Controls: All work should be conducted in a certified chemical fume hood to minimize vapor inhalation.[1][6] Ensure the sash is positioned at the lowest practical height.
Respirators: If vapors or aerosols are expected to be generated outside of a fume hood, or if engineering controls are not sufficient, respiratory protection is required.[6] A NIOSH-approved air-purifying respirator with an appropriate organic vapor cartridge would be the minimum requirement.[12] A full risk assessment should be conducted to determine the specific type of respirator needed.[13]
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, repeatable workflow minimizes the risk of accidental exposure. This process ensures that safety checks are integrated at every stage of handling.
Caption: Standard workflow for handling 2-(3-Hydroxypropoxy)acetic acid methyl ester.
Emergency Response and Disposal
In Case of Exposure
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][14]
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[2][14]
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician immediately.[4][11]
Spill Response
For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, closed container for disposal.[4][6] Ensure the area is well-ventilated. Use non-sparking tools and avoid all ignition sources.[1][14] For large spills, evacuate the area and consult with emergency personnel.[6]
Disposal Plan
All chemical waste must be handled as hazardous. Proper containment and labeling are mandatory to ensure safe collection and disposal by environmental health and safety personnel.
Caption: Regulated pathway for chemical waste disposal.
Adherence to these guidelines provides a robust framework for the safe handling of 2-(3-Hydroxypropoxy)acetic acid methyl ester, ensuring the protection of researchers and the integrity of the laboratory environment.
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Fisher Scientific. (2008). SAFETY DATA SHEET.
INCHEM. (n.d.). ICSC 1537 - HYDROXYACETIC ACID.
Thermo Fisher Scientific. (2012). SAFETY DATA SHEET.
3M. (n.d.). Worker Personal Protective Equipment (PPE) Tips for Peracetic Acid Use in Pharmaceutical Manufacturing Industry.
Fisher Scientific. (n.d.). SAFETY DATA SHEET.
Cole-Parmer. (n.d.). Material Safety Data Sheet.
Fisher Scientific. (2009). SAFETY DATA SHEET.
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
Sigma-Aldrich. (2025). SAFETY DATA SHEET.
NICNAS. (2014). 2-Propenoic acid, methyl ester: Human health tier II assessment.
Chevron. (2023). Safety Data Sheet.
Purdue Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
PPG. (2024). SAFETY DATA SHEET.
SEKISUI Specialty Chemicals. (n.d.). Safety Data Sheet: Acetic acid ethenyl ester, polymer with N-ethenylformamide, hydrolyzed, amine-containing.
Forsberg, K., & Mansdorf, S. Z. (2007). Quick Selection Guide to Chemical Protective Clothing (5th ed.). Wiley & Sons Inc.
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid methyl ester.
Belsito, D., et al. (2012). A toxicological and dermatological assessment of aryl alkyl alcohol simple acid ester derivatives when used as fragrance ingredients. Food and Chemical Toxicology, 50 Suppl 2, S269-313.
European Commission. (n.d.). Recommendation from Scientific Expert Group on Occupational Exposure Limits for 1-Methoxypropyl-2-acetate.
U.S. Environmental Protection Agency. (2016). Aliphatic Esters. Scoping and Draft Human Health Risk Assessment for Registration Review.